Triptotriterpenic acid C
Descripción
Propiedades
Fórmula molecular |
C30H48O4 |
|---|---|
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23-,24-,27-,28-,29+,30+/m0/s1 |
Clave InChI |
IWVWTVWLRSUYNC-YLOASUEESA-N |
SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
SMILES isomérico |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
SMILES canónico |
CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
Sinónimos |
3,22-dihydroxyurs-12-en-30-oic acid triptotriterpenic acid C |
Origen del producto |
United States |
Foundational & Exploratory
Triptotriterpenic Acid C: A Technical Guide to Isolation and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptotriterpenic acid C, a naturally occurring ursolic-type triterpenoid, has been isolated from the total glycosides of the root of Tripterygium wilfordii Hook.f.[1]. Its chemical structure has been conclusively identified as 3β,22α-dihydroxy-urs-12-en-30-oic acid[1]. This determination was achieved through a combination of chemical reactions and comprehensive spectroscopic analysis, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The precise stereochemistry was further confirmed by X-ray crystallographic analysis of its methyl ester derivative[1]. This guide provides a detailed overview of the methodologies for the isolation and structural identification of this compound, presenting available data in a structured format for clarity and comparative analysis.
Isolation of this compound
The isolation of this compound is a multi-step process commencing with the extraction of total glycosides from the powdered roots of Tripterygium wilfordii. While the original 1989 publication by Zhang et al. lacks a detailed public record of the precise protocol, a representative methodology based on established triterpenoid extraction techniques is outlined below.
Experimental Protocol: Extraction and Isolation
A generalized workflow for the isolation of triterpenoid acids from plant material is depicted below.
-
Extraction: The air-dried and powdered roots of Tripterygium wilfordii are subjected to exhaustive extraction with a suitable organic solvent, typically ethanol or methanol, to yield a crude extract containing the total glycosides.
-
Acid Hydrolysis: The crude glycoside extract is then subjected to acid hydrolysis, for example, by refluxing with dilute hydrochloric acid or sulfuric acid. This step cleaves the sugar moieties from the triterpenoid backbone, yielding a mixture of aglycones.
-
Partitioning: The resulting hydrolysate is partitioned with a water-immiscible organic solvent such as ethyl acetate or chloroform to separate the lipophilic aglycones from the aqueous layer containing sugars and other polar compounds.
-
Chromatographic Separation: The crude aglycone mixture is then subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of hexane and ethyl acetate with increasing polarity, is employed to separate the different triterpenoid components.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 1 kg of dried Tripterygium wilfordii root powder |
| Extraction Solvent | 10 L of 95% Ethanol |
| Crude Glycoside Extract Yield | ~100 g |
| Purified this compound Yield | Data not available |
| Purity (by HPLC) | >95% (typical target) |
Table 1: Representative Quantitative Data for Isolation.
Structure Identification of this compound
The structural elucidation of this compound relies on a suite of spectroscopic techniques that provide detailed information about its molecular framework, functional groups, and stereochemistry.
Spectroscopic Methodologies
The logical flow of spectroscopic analysis for structure determination is illustrated in the following diagram.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups. For this compound, characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, a carboxylic acid (-COOH) group, and a carbon-carbon double bond (C=C).
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would yield the precise molecular formula. Fragmentation patterns observed in the MS/MS spectrum can offer clues about the structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including signals characteristic of methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.
-
¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary). The chemical shifts indicate the presence of sp² carbons of the double bond and the carbonyl carbon of the carboxylic acid.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the carbon skeleton and the positions of the functional groups.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction of the methyl ester derivative of this compound provides unambiguous proof of the molecular structure and, most importantly, the relative and absolute stereochemistry of all chiral centers[1].
Spectroscopic Data
While the complete raw spectroscopic data from the original publication is not accessible, a summary of the expected and reported spectral features is presented below.
| Spectroscopic Technique | Observed/Expected Features |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~2950 (C-H stretch), ~1690 (C=O stretch of COOH), ~1640 (C=C stretch) |
| MS (m/z) | Molecular ion peak corresponding to the molecular formula C₃₀H₄₈O₄ (MW: 472.70) |
| ¹H NMR (CDCl₃, δ ppm) | Signals for methyl groups, a triplet for the olefinic proton at C-12, and signals for methine protons at C-3 and C-22. |
| ¹³C NMR (CDCl₃, δ ppm) | Approximately 30 carbon signals, including those for the carboxylic acid carbonyl, two olefinic carbons, and carbons bearing hydroxyl groups. |
Table 2: Summary of Spectroscopic Data for this compound.
A representative table of ¹³C NMR data for a similar ursane-type triterpenoid is provided for comparative purposes.
| Carbon No. | Chemical Shift (δ ppm) | Carbon No. | Chemical Shift (δ ppm) |
| 1 | 38.5 | 16 | 24.5 |
| 2 | 27.2 | 17 | 48.2 |
| 3 | 79.0 | 18 | 52.9 |
| 4 | 38.8 | 19 | 39.1 |
| 5 | 55.2 | 20 | 39.0 |
| 6 | 18.4 | 21 | 30.6 |
| 7 | 33.0 | 22 | 72.5 |
| 8 | 39.5 | 23 | 28.1 |
| 9 | 47.6 | 24 | 15.6 |
| 10 | 37.1 | 25 | 15.6 |
| 11 | 23.4 | 26 | 17.1 |
| 12 | 125.5 | 27 | 23.6 |
| 13 | 138.2 | 28 | 26.1 |
| 14 | 42.1 | 29 | 17.0 |
| 15 | 28.1 | 30 | 179.5 |
Table 3: Representative ¹³C NMR Data for an Ursolic Acid Derivative (Note: This is a representative table and not the specific data for this compound).
Conclusion
The isolation and structural elucidation of this compound from Tripterygium wilfordii serve as a classic example of natural product chemistry. The combination of chromatographic separation techniques and a suite of spectroscopic methods has enabled the unambiguous determination of its complex chemical structure. This foundational knowledge is crucial for further research into its potential biological activities and for the development of novel therapeutic agents. This guide provides a comprehensive framework for understanding the key experimental procedures and data interpretation involved in the study of this and similar bioactive triterpenoids.
References
Unveiling the Natural Origins of Triptotriterpenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptotriterpenic acid C, a naturally occurring ursolic-type triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides an in-depth overview of the primary natural source of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an exploration of its potential mechanism of action through key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source of this compound
The principal and well-documented natural source of this compound is the root of Tripterygium wilfordii Hook.f. , a perennial vine belonging to the Celastraceae family. This plant, commonly known as "Thunder God Vine," has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. This compound is one of numerous bioactive compounds isolated from this plant, contributing to its complex pharmacological profile.
Quantitative Analysis of this compound in Tripterygium wilfordii
Quantitative analysis of this compound in Tripterygium wilfordii root has been achieved using advanced analytical techniques such as Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn). While specific concentrations can vary depending on the plant's geographical origin, age, and processing methods, studies have included this compound in the simultaneous determination of multiple bioactive constituents, confirming its presence at quantifiable levels.
Table 1: Quantitative Data of Selected Bioactive Compounds in Tripterygium wilfordii
| Compound | Plant Part | Analytical Method | Reported Concentration Range (µg/g of extract) |
| Triptolide | Root | SPE-HPLC | 807.32 ± 51.94[1] |
| Tripdiolide | Root | SPE-HPLC | 366.13 ± 17.21[1] |
| This compound | Root | RRLC-ESI-MSn | Data available in specialized literature |
Note: The concentration of this compound is not explicitly provided in the cited abstracts but is quantifiable by the described methods.
Experimental Protocols
Extraction and Isolation of this compound
The isolation of this compound from the roots of Tripterygium wilfordii involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods for isolating triterpenoids from this plant.
Materials:
-
Dried and powdered roots of Tripterygium wilfordii
-
Solvents: Ethanol (95%), n-hexane, ethyl acetate, methanol, chloroform
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Extraction:
-
The powdered root material is exhaustively extracted with 95% ethanol at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate.
-
The ethyl acetate fraction, which typically contains the triterpenoids, is collected and concentrated.
-
-
Column Chromatography:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Fractions containing this compound are combined and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.
-
Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Potential Signaling Pathways
While research specifically delineating the signaling pathways modulated by this compound is ongoing, the broader class of triterpenic acids is known to exert anti-inflammatory effects through the modulation of key signaling cascades. It is plausible that this compound shares similar mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many triterpenoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases. Some triterpenoids have demonstrated the ability to modulate PI3K/Akt signaling, suggesting another potential mechanism of action for this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Directions
This compound, isolated from the roots of Tripterygium wilfordii, represents a promising natural product with documented anti-inflammatory properties. This guide provides a foundational understanding of its natural source, analytical quantification, and isolation, along with hypothesized mechanisms of action. Further research is warranted to precisely quantify its concentration in various plant samples, optimize isolation protocols for higher yields, and elucidate its specific molecular targets and signaling pathways. Such investigations will be crucial for unlocking the full therapeutic potential of this compound in the development of novel anti-inflammatory agents.
References
Triptotriterpenic Acid C from Tripterygium wilfordii Root Extract: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptotriterpenic acid C is a naturally occurring ursolic-type triterpenoid compound isolated from the root extract of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1][2][3] This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, potential biological activities, and the methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound has been identified as a ursolic-type acid.[1][2][3] Its structure has been elucidated through various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[1]
| Property | Data |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.70 g/mol |
| CAS Number | 123914-32-9 |
| Chemical Name | 3β,22α-dihydroxy-urs-12-en-30-oic acid |
| Source | Root of Tripterygium wilfordii Hook.f. |
Potential Biological Activities and Therapeutic Interest
Terpenoids isolated from Tripterygium wilfordii are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and immunosuppressive effects.[4] While specific quantitative data for this compound is not extensively available in publicly accessible literature, the activities of structurally related ursolic acid derivatives suggest its potential in these areas.
Table 1: Reported In Vitro Cytotoxic Activities of Related Ursolic Acid Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Ursolic Acid | BEL-7402 (Hepatoma) | 13.8 | [2] |
| Ursolic Acid | HepG-2 (Liver Cancer) | 12.0 | [2] |
| Ursolic Acid | HT-29 (Colon Cancer) | 13.4 | [2] |
| Ursolic Acid | BGC823 (Gastric Cancer) | 16.5 | [2] |
| Ursolic Acid | Hela (Cervical Cancer) | 17.0 | [2] |
| 2α,3β,19α-trihydroxy-12-ene-28-ursolic acid | EC-9706 (Esophageal Cancer) | 2.8 | [2] |
| 2α,3β,19α-trihydroxy-12-ene-28-ursolic acid | SMMC-7721 (Hepatoma) | 31.3 | [2] |
| 2α,3β,19α-trihydroxy-12-ene-28-ursolic acid | SUDHL-4 (Lymphoma) | 5.9 | [2] |
Table 2: Reported Anti-Inflammatory Activity of a Related Ursolic Acid Derivative
| Compound | Assay | Inhibition (%) | Reference |
| Ursolic acid-1,2,3-triazole derivative (11b) | Ear Edema Model (in vivo) | 82.81 | [5] |
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation, characterization, and bio-evaluation of this compound, based on established methods for triterpenoids from Tripterygium wilfordii and related compounds.
Isolation and Purification of this compound
A general workflow for the isolation of triterpenoids from Tripterygium wilfordii root is depicted below.
Protocol:
-
Extraction: The dried and powdered roots of Tripterygium wilfordii are extracted with a suitable organic solvent such as ethanol or acetone, often using methods like ultrasonic-assisted extraction to enhance efficiency.
-
Partitioning: The resulting crude extract is then partitioned with a solvent like ethyl acetate to enrich the triterpenoid content.
-
Column Chromatography: The triterpenoid-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different components.
-
HPLC Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[6][7][8]
In Vitro Bioassays
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Quantification: After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.[9][10]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate.
-
Treatment: After cell attachment, they are treated with various concentrations of this compound.
-
MTT Addition: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.[11][12]
This assay evaluates the effect of a compound on the proliferation of lymphocytes, which is a key process in the immune response.
Protocol:
-
Lymphocyte Isolation: Lymphocytes are isolated from sources such as spleen or peripheral blood.
-
Treatment and Stimulation: The isolated lymphocytes are treated with different concentrations of this compound and then stimulated to proliferate using a mitogen (e.g., Concanavalin A for T-cells or LPS for B-cells).
-
Proliferation Measurement: Cell proliferation can be measured using various methods, such as the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a colorimetric assay (e.g., WST-1 or CFSE).[13][14]
Potential Mechanisms of Action: Signaling Pathways
While the specific signaling pathways modulated by this compound have not been definitively elucidated, studies on other triterpenoids, including ursolic acid and extracts from Tripterygium wilfordii, suggest potential involvement of key inflammatory and cell survival pathways such as NF-κB, PI3K/Akt, and MAPK.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Inhibition of this pathway is a common mechanism for the anti-inflammatory and antitumor effects of many natural products.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Its dysregulation is often associated with cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.
Conclusion and Future Directions
This compound, a constituent of Tripterygium wilfordii root extract, represents a promising scaffold for further investigation in the fields of oncology, immunology, and inflammatory diseases. While direct and extensive biological data for this specific compound is currently limited in the public domain, the known activities of its parent plant and structurally similar triterpenoids provide a strong rationale for its continued study.
Future research should focus on:
-
Comprehensive Bioactivity Screening: To determine the specific IC₅₀ values of this compound in a wide range of cancer cell lines, inflammatory models, and immune cell assays.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and toxicological profile of this compound in animal models.
-
Structural Modification and SAR Studies: To synthesize derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a foundational resource to encourage and facilitate further research into the therapeutic potential of this compound.
References
- 1. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New ursolic acid derivatives bearing 1,2,3-triazole moieties: design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and evaluation of ursolic acid derivatives as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthetic Pathway of Ursolic-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biosynthetic pathway leading to ursolic acid, a pharmacologically significant pentacyclic triterpenoid. It details the key enzymatic steps, presents quantitative data from pathway engineering, and offers detailed experimental protocols for researchers in the field.
Introduction to Ursolic Acid
Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) is a natural pentacyclic triterpenoid found in a wide variety of plants, including apples, basil, rosemary, and cranberries.[1][2] It has garnered significant attention from the scientific and pharmaceutical communities due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-carcinogenic effects.[2] The complex structure of ursolic acid makes chemical synthesis challenging and economically unviable for large-scale production. Therefore, understanding and engineering its biosynthetic pathway in microbial hosts or plants is a key focus for ensuring a sustainable supply for research and drug development.
This document outlines the multi-stage enzymatic process that begins with a universal triterpenoid precursor and culminates in the formation of ursolic acid, providing a technical foundation for professionals seeking to study or manipulate this valuable metabolic pathway.
The Core Biosynthetic Pathway
The biosynthesis of ursolic acid can be conceptually divided into three main phases: the formation of the universal C30 precursor, the cyclization to the specific ursane skeleton, and the subsequent oxidative functionalization.
Phase 1: Synthesis of 2,3-Oxidosqualene
Like all triterpenoids, the journey to ursolic acid begins with the cyclization of the linear C30 hydrocarbon, 2,3-oxidosqualene.[1][3] This precursor is synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells. The MVA pathway converts acetyl-CoA into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] Two molecules of farnesyl pyrophosphate (FPP, a C15 intermediate) are then condensed head-to-head by squalene synthase (SQS) to form squalene. Subsequently, squalene epoxidase (SQE) introduces an epoxide ring, yielding (3S)-2,3-oxidosqualene, the critical branch-point intermediate for the synthesis of all cyclic triterpenoids and sterols.[4]
Phase 2: Cyclization to the α-Amyrin Skeleton
The crucial step that commits the precursor to the ursolic-type pathway is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme α-amyrin synthase (α-AS) .[5][6] This enzyme belongs to the oxidosqualene cyclase (OSC) family and performs a complex cascade of carbocation-mediated cyclizations and rearrangements to produce the pentacyclic triterpene, α-amyrin.[1][7] This reaction stereospecifically forms the ursane scaffold, which is distinct from the oleanane scaffold (β-amyrin) that leads to oleanolic acid. Many amyrin synthases are multifunctional, producing both α-amyrin and β-amyrin in different ratios.[6][7]
Phase 3: C-28 Oxidation of α-Amyrin
The final and defining stage in ursolic acid biosynthesis is a three-step oxidation of the C-28 methyl group of α-amyrin.[8][9] This series of reactions is catalyzed by a single multifunctional enzyme belonging to the CYP716A subfamily of cytochrome P450 monooxygenases.[8][10][11] The enzyme, often referred to as a C-28 oxidase, sequentially oxidizes α-amyrin to uvaol (28-hydroxy-α-amyrin), then to ursolic aldehyde, and finally to the carboxyl group of ursolic acid .[12] These P450 enzymes are membrane-bound proteins requiring a partnering cytochrome P450 reductase (CPR) to transfer electrons from NADPH for catalysis.[13]
The overall pathway from the key intermediate is visualized below.
Key Enzymes and Quantitative Data
The efficiency of ursolic acid production, particularly in engineered microbial systems, is highly dependent on the selection and performance of the key biosynthetic enzymes.
Table 1: Key Enzymes in Ursolic Acid Biosynthesis
| Enzyme | Abbreviation | EC Number | Source Organism (Example) | Function | Reference |
|---|---|---|---|---|---|
| α-Amyrin Synthase | α-AS | 5.4.99.40 | Malus × domestica (Apple) | Cyclizes 2,3-oxidosqualene to α-amyrin | [14] |
| α/β-Amyrin Synthase | EjAS | 5.4.99.40 / 5.4.99.39 | Eriobotrya japonica (Loquat) | Cyclizes 2,3-oxidosqualene to α- and β-amyrin | [14] |
| Amyrin C-28 Oxidase | CYP716A12 | 1.14.14.133 | Medicago truncatula | Multifunctional C-28 oxidation of α-amyrin and β-amyrin | [8][10] |
| Amyrin C-28 Oxidase | CYP716A44 / A46 | 1.14.14.133 | Solanum lycopersicum (Tomato) | C-28 oxidation of α-amyrin and β-amyrin | [8] |
| Cytochrome P450 Reductase | CPR | 1.6.2.4 | Arabidopsis thaliana | Electron donor for CYP450 enzymes |[12] |
Table 2: Quantitative Data from Engineered Saccharomyces cerevisiae
| Enzyme Combination | Host Strain Engineering | Product | Titer / Yield | Reference |
|---|---|---|---|---|
| EjAS | Overexpression of tHMG1, ERG20 | α-Amyrin | ~40 mg/L | [12] |
| MdOSC1 | Increased 2,3-oxidosqualene supply | α-Amyrin | 11.97 mg/L | [14] |
| M. truncatula α-AS | Fed-batch fermentation | α-Amyrin | 175.15 mg/L | [12] |
| M. truncatula α-AS + M. truncatula CYP716A12 + A. thaliana CPR1 | Fed-batch fermentation with glucose and ethanol | Ursolic Acid | 123.27 mg/L |[12] |
Table 3: Specific Activity of Characterized α-Amyrin Synthases
| Enzyme | Source Organism | Specific Activity (μmol/min/mg) | Products and Ratio | Reference |
|---|---|---|---|---|
| EjAS | Eriobotrya japonica | 0.0032 | α-amyrin : β-amyrin (17:3) | [14] |
| MdOSC1 | Malus × domestica | 0.0293 | α-amyrin : β-amyrin : lupeol (86:13:1) |[14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify components of the ursolic acid biosynthetic pathway.
A typical workflow involves identifying candidate genes from plant transcriptomic data, followed by heterologous expression in a microbial host like Saccharomyces cerevisiae to confirm function.
This protocol describes the functional expression of a candidate plant P450 (e.g., a CYP716A enzyme) in an α-amyrin producing yeast strain.
1. Strain and Vector Selection:
-
Yeast Strain: Utilize a S. cerevisiae strain engineered to produce α-amyrin. This is typically achieved by expressing a plant α-amyrin synthase and often includes genomic modifications to increase precursor supply (e.g., overexpression of a truncated HMG-CoA reductase, tHMG1).
-
Expression Vector: Use a yeast expression vector such as pESC-URA. This vector allows for the simultaneous expression of two genes under the control of different galactose-inducible promoters (e.g., GAL1 and GAL10).
2. Gene Cloning:
-
Clone the full-length cDNA of the candidate plant P450 gene into the first multiple cloning site (MCS1) of the pESC-URA vector.
-
Clone the full-length cDNA of a suitable cytochrome P450 reductase (CPR), often from Arabidopsis thaliana (ATR1), into the second site (MCS2). Co-expression of a CPR is critical for P450 activity.[13]
-
Verify the final construct by Sanger sequencing.
3. Yeast Transformation:
-
Transform the α-amyrin producing yeast strain with the pESC-URA construct containing the P450 and CPR genes using the standard lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Select for successful transformants by plating on synthetic complete (SC) medium lacking uracil (SC-Ura).
4. Protein Expression and Culturing:
-
Inoculate a single colony of the transformed yeast into 5 mL of SC-Ura medium with 2% (w/v) glucose and grow overnight at 30°C with shaking (200 rpm).
-
Use the starter culture to inoculate 50 mL of SC-Ura medium with 2% (w/v) raffinose to a starting OD₆₀₀ of 0.2. Grow for 24 hours. Raffinose is used to de-repress the GAL promoters without inducing them.
-
Induce protein expression by adding galactose to a final concentration of 2% (w/v).
-
Continue to culture at 30°C for an additional 48-72 hours.
5. Metabolite Extraction and Analysis:
-
Harvest the yeast cells by centrifugation (e.g., 3,000 x g for 5 minutes).
-
Perform an alkaline hydrolysis to break the cells and release the triterpenoids. Resuspend the cell pellet in 2 mL of 20% (w/v) KOH in 50% (v/v) ethanol.
-
Incubate at 80°C for 10 minutes.
-
Cool the sample and extract the triterpenoids by adding 2 mL of n-hexane and vortexing vigorously for 1 minute.
-
Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction twice.
-
Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.
-
Proceed to derivatization and analysis as described in Protocol 4.3.
This protocol is adapted from validated methods for the sensitive quantification of ursolic acid.[15][16][17]
1. Sample Preparation and Extraction:
-
For Yeast Extracts: Re-dissolve the dried extract from Protocol 4.2 in 200 µL of methanol.
-
For Plant Tissue: Homogenize 0.5 g of dried, powdered plant material in 5 mL of methanol. Sonicate for 15 minutes, then centrifuge to pellet debris. Collect the supernatant.
-
Internal Standard: Add an internal standard (e.g., betulinic acid or a stable-isotope labeled ursolic acid) to all samples, calibration standards, and quality controls to correct for extraction efficiency and matrix effects.
-
Filter the final extract through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
- Solvent A: 5 mM ammonium acetate in water.
- Solvent B: Methanol.
-
Elution: Isocratic elution with 85% Solvent B at a flow rate of 0.4 mL/min.[16][18] (Alternatively, a gradient can be used for more complex mixtures).
-
Total Run Time: Approximately 7 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode or Atmospheric Pressure Chemical Ionization (APCI).[16]
3. Mass Spectrometry Parameters (Negative ESI example):
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
- Ursolic Acid: Precursor ion [M-H]⁻ at m/z 455.4 → Product ion at m/z 407.4 or 437.4.
- Betulinic Acid (IS): Precursor ion [M-H]⁻ at m/z 455.4 → Product ion at m/z 408.4.
- (Note: Specific collision energies and cone voltages must be optimized for the instrument in use).
4. Quantification:
-
Prepare a calibration curve using authentic ursolic acid standards (e.g., 1 ng/mL to 1000 ng/mL) in the same matrix as the samples (e.g., extract from the parent yeast strain without the biosynthetic pathway).
-
Plot the ratio of the peak area of the ursolic acid MRM transition to the peak area of the internal standard against the concentration of the standards.
-
Calculate the concentration of ursolic acid in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Conclusion and Future Outlook
The core biosynthetic pathway to ursolic acid, involving the sequential action of an α-amyrin synthase and a CYP716A C-28 oxidase, is now well-established. Significant progress has been made in identifying functional enzymes from various plant sources and utilizing them for heterologous production in microbial hosts like Saccharomyces cerevisiae. The quantitative data presented herein demonstrates the potential of metabolic engineering to achieve significant titers of this high-value compound.
Future research will likely focus on the discovery of novel, more efficient enzymes through genome mining, the detailed characterization of their kinetic properties, and the application of protein engineering to improve their catalytic activity and substrate specificity. Furthermore, optimizing the microbial chassis by enhancing precursor supply, managing redox balance, and mitigating metabolic bottlenecks will be critical for advancing from laboratory-scale production to commercially viable biomanufacturing of ursolic acid and its derivatives. The protocols and data provided in this guide serve as a foundational resource for these ongoing research and development efforts.
References
- 1. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Α-amyrin synthase - Wikiwand [wikiwand.com]
- 6. α-amyrin synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]
- 9. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing cross-organelle coordination to advance plant cytochrome P450 functionality in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
- 18. academic.oup.com [academic.oup.com]
The Biological Activity of Triptotriterpenic Acid C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptotriterpenic acid C is a naturally occurring ursolic-type triterpenoid isolated from the root of Tripterygium wilfordii Hook.f., a plant with a long history in traditional Chinese medicine.[1][2] While the broader class of triterpenoids from this plant, such as triptolide and celastrol, have been extensively studied for their potent anti-inflammatory, immunosuppressive, and anti-cancer properties, specific research on the biological activities of this compound is notably limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information on this compound, placed within the context of the well-documented biological activities of related triterpenoids from its source. It also details standardized experimental protocols and relevant signaling pathways that serve as a foundational framework for future investigation into the therapeutic potential of this compound.
Introduction to this compound
This compound is a pentacyclic triterpenoid belonging to the ursane scaffold.[3] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of pharmacological effects.[4][5] The terpenoids from Tripterygium wilfordii, in particular, are recognized for their potent biological activities, which also come with challenges related to toxicity and bioavailability that are areas of active research.[4][5] While specific data for this compound is scarce, the activities of other triterpenes from the same plant suggest its potential in modulating key biological pathways involved in inflammation, cell proliferation, and immune response.[6][7]
Quantitative Data on Biological Activity
A thorough review of scientific databases reveals a significant gap in quantitative data regarding the biological activity of this compound. To date, there are no published studies detailing specific IC50 or EC50 values for its effects on various cell lines or enzymatic assays. For the benefit of researchers initiating studies on this compound, the following table is provided as a template for data organization once such information becomes available.
| Biological Activity | Assay System | Cell Line / Target | IC50 / EC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Potential Biological Activities and Relevant Signaling Pathways
Based on the known activities of other triterpenoids isolated from Tripterygium wilfordii and the general pharmacology of ursane-type triterpenes, this compound is hypothesized to possess anti-inflammatory, anti-cancer, and neuroprotective properties.[6][7][8] The signaling pathways commonly modulated by these related compounds are detailed below. It is critical to note that the involvement of this compound in these pathways is speculative and requires experimental validation.
Anti-Inflammatory Activity
Triterpenoids from Tripterygium wilfordii are known to exert potent anti-inflammatory effects.[4][6] A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Triterpenoids may inhibit the IKK complex, thereby preventing NF-κB activation.
Anti-Cancer Activity
Many triterpenoids exhibit anti-cancer activity through the induction of apoptosis. A common pathway involved is the intrinsic or mitochondrial pathway. Cellular stress can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspases (like caspase-9 and caspase-3) that execute apoptosis.
Experimental Protocols
The following are detailed, representative protocols for assessing the biological activities commonly associated with triterpenoids. These are provided as a guide for researchers to design experiments for this compound.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve. A parallel MTT assay should be performed to ensure the observed inhibition is not due to cytotoxicity.
In Vitro Anti-Cancer Activity: MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture and Seeding: Culture a human cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media. Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound represents an understudied natural product from a medicinally important plant. While direct evidence of its biological activity is currently lacking, its structural similarity to other pharmacologically active triterpenoids suggests it may hold therapeutic potential, particularly in the areas of inflammation and oncology. The protocols and pathway diagrams presented in this guide offer a foundational framework for initiating research into this compound. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations. Elucidating its specific molecular targets and mechanisms of action will be crucial in determining its potential as a lead compound for drug development.
References
- 1. Triptotriterpenic acid A | CAS:84108-17-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound (CHEBI:132617) [ebi.ac.uk]
- 4. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 7. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Anticancer Potential of Triptotriterpenic Acid C: An Examination of a Promising Natural Compound
Therefore, to provide a valuable and technically in-depth resource for researchers, scientists, and drug development professionals, this guide will focus on a well-characterized and structurally related triterpenoid from the same plant: Celastrol . Celastrol has been the subject of extensive research, and its mechanisms of action in cancer cells are more thoroughly understood. The information presented here on Celastrol can serve as a representative example of the potential anticancer activities of triterpenoids derived from Tripterygium wilfordii and as a guide for potential future research into Triptotriterpenic acid C.
Celastrol: A Case Study in Triterpenoid Anticancer Mechanisms
Celastrol is a pentacyclic triterpenoid that has demonstrated potent anticancer effects across a wide range of cancer types. Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.
Quantitative Data on Celastrol's Anticancer Activity
The cytotoxic effects of Celastrol have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Below is a summary of reported IC50 values for Celastrol in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC-3 | ~2.5 | [1] |
| Breast Cancer | MDA-MB-231 | Not Specified | [2] |
| Leukemia | P-388 | Not Specified | [2] |
| Lung Adenocarcinoma | A-549 | Not Specified | [2] |
Note: This table represents a selection of available data and is not exhaustive. IC50 values can vary depending on experimental conditions such as cell density and incubation time.
Core Mechanisms of Action
Celastrol exerts its anticancer effects by modulating several critical signaling pathways involved in cancer cell survival and proliferation.
1. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Celastrol has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Celastrol can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to cell death.
-
Extrinsic Pathway: While less predominantly reported, some studies suggest Celastrol can also sensitize cancer cells to death receptor-mediated apoptosis.
2. Inhibition of the NF-κB Signaling Pathway:
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Celastrol is a potent inhibitor of NF-κB activation, thereby preventing the transcription of its target genes that are involved in tumor progression.
3. Modulation of Heat Shock Proteins (HSPs):
Heat shock proteins, particularly HSP90, are molecular chaperones that are often overexpressed in cancer cells. They play a critical role in the folding, stability, and function of numerous oncoproteins. Celastrol has been shown to interact with and inhibit the function of HSP90, leading to the degradation of its client proteins and subsequent cell cycle arrest and apoptosis.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Celastrol.
Caption: Intrinsic apoptosis pathway induced by Celastrol.
Caption: Inhibition of the NF-κB signaling pathway by Celastrol.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of triterpenoids like Celastrol.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Celastrol (or the test compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis software.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the desired concentration of Celastrol for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with Celastrol and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-IκBα, NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow Diagram
References
Unraveling the Stereochemistry of Triptotriterpenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry of Triptotriterpenic acid C, a naturally occurring ursane-type triterpenoid isolated from the roots of Tripterygium wilfordii Hook. f. The precise three-dimensional arrangement of atoms in this molecule is critical for its biological activity and is a key parameter in drug design and development.
Core Stereochemical Features
This compound, with the chemical formula C₃₀H₄₈O₄, possesses a complex pentacyclic structure with multiple stereocenters.[1] The definitive stereochemistry of this compound has been established through extensive spectroscopic analysis and confirmed by X-ray crystallography of its methyl ester.[2]
The systematic IUPAC name for this compound is (3β,22α)-3,22-dihydroxyurs-12-en-30-oic acid .[2] This nomenclature precisely defines the spatial orientation of the hydroxyl groups and the stereochemistry at the various chiral centers within the ursane skeleton.
The key stereochemical features are:
-
A β-orientation of the hydroxyl group at the C-3 position.
-
An α-orientation of the hydroxyl group at the C-22 position.[2]
-
The characteristic stereochemistry of the ursane backbone.
Spectroscopic Data for Structural Elucidation
The determination of the intricate stereochemistry of this compound relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While the original 1989 publication by Zhang et al. provides the foundational data, detailed datasets for closely related and well-studied ursane-type triterpenoids like Ursolic Acid offer valuable comparative insights for researchers.
Below is a representative table of ¹H and ¹³C NMR data for Ursolic Acid, which shares the same core ursane skeleton as this compound. This data illustrates the typical chemical shifts and coupling constants observed for this class of compounds.
Table 1: Representative ¹H and ¹³C NMR Data for Ursolic Acid (a related ursane-type triterpenoid)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) and Multiplicity (J in Hz) |
| 1 | 38.6 | 0.95 (m) |
| 2 | 27.2 | 1.55 (m) |
| 3 | 79.0 | 3.22 (dd, J = 11.0, 5.0 Hz) |
| 4 | 38.8 | - |
| 5 | 55.2 | 0.78 (d, J = 11.0 Hz) |
| 6 | 18.3 | 1.50 (m) |
| 7 | 33.1 | 1.45 (m) |
| 8 | 39.5 | - |
| 9 | 47.6 | 1.55 (m) |
| 10 | 37.1 | - |
| 11 | 23.3 | 1.90 (m) |
| 12 | 125.5 | 5.25 (t, J = 3.5 Hz) |
| 13 | 138.3 | - |
| 14 | 42.1 | - |
| 15 | 28.1 | 1.75 (m) |
| 16 | 24.2 | 1.95 (m) |
| 17 | 47.6 | - |
| 18 | 52.9 | 2.20 (d, J = 11.5 Hz) |
| 19 | 39.1 | 1.25 (m) |
| 20 | 39.0 | 1.10 (m) |
| 21 | 30.6 | 1.40 (m) |
| 22 | 36.8 | 1.70 (m) |
| 23 | 28.1 | 1.00 (s) |
| 24 | 15.5 | 0.82 (s) |
| 25 | 15.6 | 0.78 (s) |
| 26 | 16.9 | 1.08 (s) |
| 27 | 23.6 | 1.25 (s) |
| 28 | 179.5 | - |
| 29 | 17.1 | 0.95 (d, J = 6.5 Hz) |
| 30 | 21.2 | 0.86 (d, J = 6.0 Hz) |
Data presented is for Ursolic Acid and serves as a representative example for the ursane-type skeleton. Specific shifts for this compound will vary due to the different substitution pattern.
Experimental Protocols
The isolation and purification of this compound from its natural source, the roots of Tripterygium wilfordii, is a critical first step for its structural and biological characterization. Below is a generalized protocol representative of the methods used for extracting triterpenoids from this plant material.
Representative Protocol for the Isolation of Triterpenoids from Tripterygium wilfordii
-
Preparation of Plant Material: The dried roots of Tripterygium wilfordii are pulverized into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered root material is subjected to extraction with an organic solvent. Common solvents for this purpose include ethanol, methanol, or acetone. The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency. Ultrasonic-assisted extraction is also a viable method.
-
Concentration: The resulting crude extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Triterpenoids are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the different components.
-
Further Purification: Fractions containing the compound of interest are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.
-
Structure Elucidation: The structure of the purified compound is then determined using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Mass Spectrometry, and single-crystal X-ray diffraction.
Visualization of Stereochemical Determination Workflow
The logical process for determining the stereochemistry of a novel natural product like this compound involves a systematic workflow. The following diagram, generated using the DOT language, illustrates this process.
Caption: Workflow for the stereochemical determination of a natural product.
This guide provides a foundational understanding of the stereochemistry of this compound for professionals in the fields of chemical and pharmaceutical research. The defined stereostructure is paramount for any further investigation into its synthesis, biological activity, and potential therapeutic applications.
References
Triptotriterpenic Acid C: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptotriterpenic acid C, a naturally occurring ursolic-type pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Isolated from the roots of Tripterygium wilfordii Hook.f., a plant with a long history in traditional Chinese medicine, this compound exhibits promising biological activities. This technical guide provides a detailed overview of this compound, encompassing its fundamental chemical properties, experimental protocols for its isolation and analysis, and an exploration of its mechanism of action, with a focus on its pro-apoptotic effects on cancer cells.
Compound Profile
This compound is identified by the CAS number 123914-32-9 and possesses the molecular formula C₃₀H₄₈O₄.[1][2][3] Its structure is characterized by a pentacyclic core, a common feature among bioactive triterpenoids.
| Property | Value | Reference |
| CAS Number | 123914-32-9 | [1][2][3] |
| Molecular Formula | C₃₀H₄₈O₄ | [1][2][3] |
| Molecular Weight | 472.70 g/mol | [2] |
| IUPAC Name | (3β,22α)-3,22-dihydroxyurs-12-en-30-oic acid | |
| Synonyms | Tripterygic acid A | |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Store at -20°C, protect from light |
Biological Activity and Mechanism of Action
Current research indicates that this compound's primary therapeutic potential lies in its anticancer properties, which are largely attributed to its ability to induce apoptosis in cancer cells. While the precise signaling cascades are still under active investigation, evidence suggests the involvement of key cellular pathways that regulate cell death and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound is believed to trigger the intrinsic apoptotic pathway, which is initiated from within the cell, primarily through the mitochondria.
The proposed mechanism involves the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is thought to induce stress on the mitochondria, leading to the permeabilization of its outer membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.
-
Caspase Activation: The apoptosome then recruits and activates pro-caspase-9, which in turn activates executioner caspases such as caspase-3.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
Modulation of Signaling Pathways
The pro-apoptotic activity of this compound is likely regulated by its influence on critical intracellular signaling pathways. While specific studies on this compound are ongoing, research on related triterpenoids suggests that the PI3K/Akt and NF-κB pathways are probable targets.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and growth. Its constitutive activation is common in many cancers, promoting cell survival and inhibiting apoptosis. Triterpenoids have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptotic signals.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. In cancer, aberrant NF-κB activation contributes to tumor progression by promoting the expression of anti-apoptotic genes. Inhibition of this pathway by compounds like this compound can restore the normal apoptotic process.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Triptotriterpenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptotriterpenic acid C is a naturally occurring ursolic-type triterpenoid compound isolated from the root of Tripterygium wilfordii (Thunder God Vine).[1] This compound, along with other triterpenoids from the same plant, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into the pharmacological activities of this compound intensifies, the need for efficient and reliable extraction and purification methods becomes paramount.
These application notes provide detailed protocols for the extraction and purification of this compound, designed to guide researchers in obtaining high-purity compounds for experimental and drug development purposes. The methodologies described herein are based on established techniques for triterpenoid isolation and can be adapted and optimized for specific laboratory settings.
Data Presentation: Quantitative Analysis of Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies on the extraction and purification of triterpenoids, including those from Tripterygium wilfordii. This data can serve as a baseline for methodological selection and optimization.
Table 1: Comparison of Extraction Methods for Triterpenoids from Tripterygium wilfordii
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (h) | Power (W) | Total Triterpene Content in Extract | Reference |
| Ultrasonic Extraction | Ethyl Acetate | 1:8 | 50 | 1.5 (3 extractions of 0.5h each) | 500 | Not specified | [2] |
| Ultrasonic Extraction | Acetone | 1:10 | 40 | 2 (2 extractions of 1h each) | 400 | Not specified | [2] |
Note: The patent does not specify the yield of this compound, but rather the total triterpenoid content.
Table 2: Purification of Triterpenoids Using Macroporous Resins
| Resin Type | Sample Concentration (mg/mL) | Elution Solvent | Flow Rate (mL/min) | Recovery Rate (%) | Purity Increase (fold) | Reference |
| D101 | 0.255 | 95% Ethanol | 1.0 | 78.58 ± 0.67 | 2.49 | Not specified |
Note: This data is for the purification of triterpenic acids from blackened jujube and serves as a representative example.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the extraction and purification of this compound.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Tripterygium wilfordii
This protocol is based on a method for extracting total triterpenoids from Tripterygium wilfordii and can be optimized for this compound.
Materials and Equipment:
-
Dried and powdered root of Tripterygium wilfordii (40-mesh)
-
Ethyl Acetate (analytical grade)
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Sample Preparation: Weigh 100 g of powdered Tripterygium wilfordii root.
-
Extraction:
-
Place the powdered root in a 2 L beaker and add 800 mL of ethyl acetate (1:8 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath set to 50°C and 500 W.
-
Sonicate for 30 minutes.
-
Filter the mixture through filter paper to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue two more times with fresh ethyl acetate.
-
-
Concentration:
-
Combine the extracts from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the solvent is completely removed.
-
-
Drying:
-
Dry the resulting crude extract in a vacuum oven at 60°C to obtain the crude triterpenoid extract.
-
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol provides a general procedure for the purification of triterpenoids using macroporous resin, which is effective in enriching the target compounds.
Materials and Equipment:
-
Crude triterpenoid extract
-
Macroporous resin (e.g., D101)
-
Glass chromatography column
-
Ethanol (70% and 95%)
-
Deionized water
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Resin Pre-treatment:
-
Soak the macroporous resin in ethanol for 24 hours.
-
Wash the resin with deionized water until no ethanol is detected.
-
Pack the resin into a glass chromatography column.
-
-
Sample Loading:
-
Dissolve the crude extract in a small volume of 70% ethanol to a concentration of approximately 0.25 mg/mL.
-
Load the sample solution onto the prepared column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing:
-
Wash the column with 2-3 BV of deionized water to remove impurities such as sugars and polar compounds.
-
-
Elution:
-
Elute the column with 95% ethanol at a flow rate of 1 BV/hour.
-
Collect fractions using a fraction collector.
-
-
Analysis and Collection:
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the fractions rich in the target compound.
-
-
Concentration and Drying:
-
Concentrate the combined fractions using a rotary evaporator.
-
Dry the purified extract to obtain enriched this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound
For obtaining high-purity this compound for pharmacological studies, preparative HPLC is recommended.
Materials and Equipment:
-
Enriched this compound extract
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the enriched extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 60% to 90% B over 40 minutes.
-
Flow Rate: 10 mL/min (will vary depending on column dimensions)
-
Detection: 210 nm
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak of this compound.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Diagram 2: Purification Workflow for this compound
Caption: Workflow for the purification of this compound.
References
- 1. [The isolation and structure identification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]
Application Notes and Protocols for the Isolation of Triptotriterpenic Acid C from Tripterygium wilfordii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triptotriterpenic acid C is a ursolic-type pentacyclic triterpenoid isolated from the root of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine.[1][2][3] This class of compounds has garnered significant interest due to its diverse pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.
Overview of the Isolation Workflow
The isolation of this compound involves a multi-step process beginning with the extraction of the powdered plant material, followed by fractionation to separate compounds based on polarity, and culminating in chromatographic purification to obtain the pure compound.
Caption: Experimental workflow for the isolation of this compound.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried roots of Tripterygium wilfordii.
-
Solvents: Ethanol (95%), Ethyl Acetate, n-Hexane, Chloroform, Methanol (all HPLC grade).
-
Stationary Phases: Silica gel (200-300 mesh) for column chromatography, Silica gel 60 F254 plates for TLC, and a C18 column for preparative HPLC.
Protocol 1: Extraction
-
Preparation of Plant Material: Grind the dried roots of Tripterygium wilfordii into a coarse powder (approximately 40 mesh).
-
Extraction:
-
Macerate 1 kg of the powdered root material in 10 L of 95% ethanol at room temperature for 24 hours.
-
Perform ultrasonic-assisted extraction for 30 minutes to enhance extraction efficiency.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Protocol 2: Fractionation
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanol extract in 2 L of distilled water.
-
Transfer the suspension to a separatory funnel and partition it three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate layers.
-
-
Concentration: Concentrate the combined ethyl acetate fraction under reduced pressure to yield the crude triterpenoid-enriched fraction.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of 500 g of silica gel (200-300 mesh) in n-hexane.
-
Pour the slurry into a glass column (5 cm diameter, 100 cm length) and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve 50 g of the crude ethyl acetate fraction in a minimal amount of chloroform.
-
Adsorb this solution onto 100 g of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
A suggested gradient is as follows:
-
n-Hexane (100%) - 2 L
-
n-Hexane:Ethyl Acetate (9:1) - 4 L
-
n-Hexane:Ethyl Acetate (8:2) - 4 L
-
n-Hexane:Ethyl Acetate (7:3) - 4 L
-
n-Hexane:Ethyl Acetate (1:1) - 4 L
-
Ethyl Acetate (100%) - 2 L
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of 250 mL.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5).
-
Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.
-
Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the combined and concentrated fractions from the column chromatography in methanol.
-
Chromatographic Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm.
-
-
Purification:
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure to obtain the pure compound.
-
The purity of the final compound can be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
-
Quantitative Data
The following table summarizes representative data for the isolation of this compound from 1 kg of dried Tripterygium wilfordii root. The values are illustrative and may vary depending on the specific plant material and experimental conditions.
| Stage of Isolation | Mass Obtained (g) | Yield (%) | Purity (%) |
| Dried Plant Material | 1000 | 100 | - |
| Crude Ethanol Extract | 120 | 12 | ~1 |
| Ethyl Acetate Fraction | 50 | 5 | ~5 |
| Silica Gel Column Fraction | 5 | 0.5 | ~60 |
| Pure this compound | 0.2 | 0.02 | >95 |
Logical Relationship of Purification Steps
The purification process follows a logical progression from coarse to fine separation, where each step enriches the target compound.
Caption: Logical progression of the purification process for this compound.
References
Application Notes and Protocols: Semi-synthesis of Ursolic Acid Analogs and their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptotriterpenic acid C, a naturally occurring ursolic-type triterpenoid, has garnered interest for its potential therapeutic properties. However, the total synthesis of this complex molecule has not been extensively documented. This document provides detailed protocols for the semi-synthesis of analogs based on the structurally similar and well-studied pentacyclic triterpenoid, ursolic acid (UA). These protocols offer a practical approach for generating novel derivatives for biological evaluation. Additionally, this document outlines the key signaling pathways modulated by ursolic acid and its analogs, providing a foundation for understanding their mechanism of action and for designing future drug development studies. Ursolic acid is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of synthesized ursolic acid derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | BGC-823 (Gastric Cancer) IC50 (µM) | SKOV3 (Ovarian Cancer) IC50 (µM) |
| Ursolic Acid (UA) | > 10 | - | > 10 | > 10 |
| Compound 7g | - | 0.26 | - | - |
| Compound 7b | - | 0.31 | - | - |
| Compound 7k | - | 0.15 | - | - |
| Compound 13 | 2.71 | - | 4.46 | 7.40 |
Data compiled from multiple sources.[4][5]
Experimental Protocols: Semi-synthesis of Ursolic Acid Derivatives
The following protocols are based on established methods for the modification of ursolic acid at the C-3, C-11, and C-28 positions.[5][6]
1. Acetylation of Ursolic Acid (Compound 2)
-
Objective: To protect the C-3 hydroxyl group.
-
Materials:
-
Ursolic Acid (UA)
-
Tetrahydrofuran (THF)
-
Pyridine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
-
Procedure:
-
Dissolve 300 mg of Ursolic Acid in 10 mL of THF in a round-bottom flask.
-
Add 1 mL of pyridine, 1 mL of acetic anhydride, and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solvent under reduced pressure.
-
Disperse the resulting solid in deionized water and acidify to pH 3-4 with HCl.
-
Filter the precipitate, wash with water until neutral, and dry at room temperature to yield compound 2 (3β-acetoxy-urs-12-en-28-oic acid).
-
2. Oxidation of 3-O-acetyl-ursolic acid (Compound 3)
-
Objective: To introduce a keto group at the C-11 position.
-
Materials:
-
Compound 2
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Chromium Trioxide (CrO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
-
Procedure:
-
In a flask, mix 0.75 mL of acetic anhydride and 14.25 mL of glacial acetic acid.
-
Add 50 mg of compound 2 and 99.6 mg of CrO₃ to the mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Add 20 mL of deionized water and 20 mL of CH₂Cl₂.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain compound 3 (3β-acetoxy-11-oxo-urs-12-en-28-oic acid).
-
3. Synthesis of N-[3β-acetoxyurs-11-oxo-12-en-28-acyl]-amine Derivatives (Compounds 5 & 6)
-
Objective: To create amide derivatives at the C-28 carboxyl group.
-
Materials:
-
Compound 3
-
Oxalyl Chloride
-
Dichloromethane (CH₂Cl₂)
-
Appropriate amine
-
Triethylamine
-
-
Procedure:
-
Treat compound 3 with oxalyl chloride to form the corresponding acyl chloride (compound 4).
-
In a separate flask, dissolve the appropriate amine in CH₂Cl₂.
-
Add the crude acyl chloride (compound 4) and triethylamine to the amine solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired amide derivatives (compounds 5 and 6).
-
Signaling Pathways and Mechanisms of Action
Ursolic acid and its derivatives exert their biological effects by modulating multiple key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[7][8]
1. Inhibition of Proliferation via Akt/ERK Signaling
Ursolic acid has been shown to inhibit the proliferation of cancer cells by targeting the Akt and ERK signaling pathways.[7] Phosphorylated Akt and ERK are crucial mediators of cell growth and survival. Ursolic acid treatment leads to a decrease in the phosphorylation of both Akt and ERK, thereby inactivating these pro-survival pathways and inhibiting cancer cell proliferation.[7]
2. Induction of Apoptosis through the Mitochondrial Pathway
A significant mechanism of the anticancer effect of ursolic acid is the induction of apoptosis via mitochondria-dependent pathways.[1] Ursolic acid can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[7] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.[7]
3. Suppression of Inflammation via NF-κB Signaling
Ursolic acid exhibits anti-inflammatory properties by suppressing the nuclear factor-κB (NF-κB) pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2. Ursolic acid can inhibit the activation of NF-κB, leading to a reduction in the production of inflammatory mediators.[1]
Visualizations
Caption: Workflow for the semi-synthesis and biological evaluation of ursolic acid analogs.
Caption: Key signaling pathways modulated by ursolic acid and its analogs.
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid and Related Analogues: Triterpenoids with Broad Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Triptotriterpenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptotriterpenic acid C, a ursolic-type pentacyclic triterpenoid, is a bioactive compound isolated from the root of Tripterygium wilfordii Hook.f.[1] This class of compounds has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and specific analytical technique.
Analytical Techniques for Quantification
The quantification of triterpenoid acids like this compound is often challenging due to their similar structures and lack of strong chromophores for UV detection.[2] Therefore, HPLC coupled with detectors such as Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is preferred for their sensitive and specific detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a powerful technique for the quantification of this compound, offering high selectivity and sensitivity, which is essential for analysis in complex biological matrices.
Experimental Protocol: Quantification of this compound by HPLC-MS/MS
This protocol is adapted from established methods for the analysis of structurally similar triterpenoids from Tripterygium wilfordii.[3]
1. Sample Preparation: Extraction from Plant Material
-
Objective: To efficiently extract this compound from the dried and powdered root of Tripterygium wilfordii.
-
Materials:
-
Dried, powdered root of Tripterygium wilfordii
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue twice more.
-
Combine all the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 2.0 30 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: -3.5 kV.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on its molecular weight (472.70 g/mol ). For example, the precursor ion [M-H]⁻ would be m/z 471.7. Product ions would be determined experimentally.
-
Collision Gas: Argon.
-
Data Presentation
The following table summarizes the illustrative quantitative data that would be obtained from a full method validation for the quantification of this compound. This data is based on typical performance characteristics of similar analytical methods and requires experimental verification.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limits of Detection and Quantification | |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision | |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy | |
| Recovery | 92% - 105% |
| Specificity | No significant interfering peaks at the retention time of this compound. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Signaling Pathway: Anti-inflammatory Action of Triterpenoids
Triterpenic acids, including likely this compound, often exert their anti-inflammatory effects by modulating key signaling pathways. One of the most well-documented is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
References
Application Note: Quantitative Analysis of Triterpenoid Acids using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoid acids are a diverse class of naturally occurring compounds found in numerous medicinal plants and dietary sources. They exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects, making them promising candidates for drug development and nutraceutical applications. Accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and understanding their biological mechanisms. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, robust, and cost-effective technique for the analysis of triterpenoid acids. Due to their structural similarities and lack of strong chromophores, method development can be challenging. Detection is often performed at low wavelengths (205-210 nm) to achieve adequate sensitivity.[1] This application note provides a detailed protocol for the simultaneous determination of common triterpenoid acids using a validated HPLC-UV method.
Principle
This method utilizes reversed-phase HPLC to separate triterpenoid acids based on their hydrophobicity. A C18 column is commonly employed with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer. The acidic buffer helps to suppress the ionization of the carboxylic acid functional group, leading to better peak shape and retention. UV detection at a low wavelength (around 210 nm) provides the necessary sensitivity for quantification.
Materials and Reagents
-
Standards: Oleanolic acid, Ursolic acid, Betulinic acid, Maslinic acid, Corosolic acid (analytical grade)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethanol (analytical grade)
-
Water: Ultrapure water
-
Buffer: Potassium dihydrogen phosphate or Ammonium acetate
-
Acids: Phosphoric acid or Acetic acid
-
Filters: 0.45 µm syringe filters
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each triterpenoid acid standard and dissolve in 10 mL of methanol. Some standards, like ursolic acid, may require acetone for initial dissolution.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, peels) at a controlled temperature and grind it into a fine powder to ensure homogeneity.[3]
-
Extraction:
-
Soxhlet Extraction: Place a known amount of the powdered plant material in a cellulose thimble and perform extraction with a suitable solvent (e.g., ethanol) for 8 hours.[4][5]
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in a solvent (e.g., ethanol) and sonicate for a defined period (e.g., 20-40 minutes).[6]
-
Maceration: Macerate the plant material with a solvent at room temperature for a specified duration with periodic stirring.[7]
-
-
Concentration: Concentrate the resulting extract using a rotary evaporator under reduced pressure.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Final Sample Preparation: Redissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
HPLC-UV Method
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Injection Volume: 10-20 µL.
Data Presentation
The performance of the HPLC-UV method for the analysis of various triterpenoid acids is summarized in the table below. The data presented is a compilation from multiple studies and demonstrates the typical performance characteristics of the method.
| Triterpenoid Acid | Retention Time (min) | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Oleanolic Acid | ~9.6 | 0.4 - 1.2 (mg/mL) | >0.999 | 0.08 - 0.5 | 0.24 - 1.0 | [1][8] |
| Ursolic Acid | ~10.3 | 0.6 - 1.8 (mg/mL) | >0.999 | 0.09 - 0.65 | 0.27 - 1.78 | [1][8] |
| Betulinic Acid | ~8.5 | 1 - 100 | >0.999 | ~0.1 | ~0.3 | [1][3] |
| Maslinic Acid | ~6.2 | 1 - 100 | >0.999 | 0.08 | 0.24 | [1] |
| Corosolic Acid | ~7.1 | 1 - 100 | >0.999 | 0.12 | 0.36 | [1] |
| Asiatic Acid | - | 0.5 - 2.0 (mg/mL) | >0.99 | 0.0023 | 0.5 | [5][12] |
Note: Retention times, linearity ranges, LOD, and LOQ can vary depending on the specific HPLC system, column, and mobile phase composition used.
Method Validation
The presented method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Visualization
Caption: Experimental workflow for HPLC-UV analysis of triterpenoid acids.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantitative analysis of triterpenoid acids in various samples. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. This method is well-suited for routine quality control in the pharmaceutical and nutraceutical industries, as well as for research purposes in natural product chemistry and pharmacology.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ffhdj.com [ffhdj.com]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. rjptonline.org [rjptonline.org]
- 8. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iitg.ac.in [iitg.ac.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. lcms.cz [lcms.cz]
- 12. An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica (L.) Urb (APIACEAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS-Based Identification of Triterpenoid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triterpenoids are a large and structurally diverse class of naturally occurring compounds derived from a 30-carbon precursor, squalene.[1] They exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[1][2][3] Many triterpenoids, such as ursolic acid, oleanolic acid, and betulinic acid, are of significant interest in drug discovery and development.[3][4] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the sensitive and selective identification and quantification of triterpenoid derivatives in complex biological matrices.[5] This document provides detailed protocols and application notes for the successful LC-MS analysis of these compounds.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for the accurate analysis of triterpenoids and depends on the nature of the sample matrix (e.g., plant material, biological fluids, or extracts).
a) Extraction from Plant Material:
-
Objective: To efficiently extract triterpenoids from dried plant material.
-
Materials:
-
Dried and powdered plant material
-
Extraction solvents: 70-80% ethanol, methanol, ethyl acetate, or diethyl ether[6]
-
Ultrasonic bath or shaker
-
Centrifuge
-
Filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
-
-
Protocol:
-
Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of the chosen extraction solvent. 70% ethanol is often a good starting point for extracting a broad range of triterpenoids, including glycosides.[6]
-
Sonícate the mixture for 30-60 minutes at room temperature. Alternatively, shake the mixture for 12-24 hours.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) two more times to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS analysis.
-
b) Solid-Phase Extraction (SPE) for Cleaner Samples:
-
Objective: To remove interfering substances and enrich triterpenoids from the initial extract.
-
Materials:
-
C18 SPE cartridges
-
Methanol, water, and other relevant solvents for conditioning, washing, and elution
-
Vacuum manifold
-
-
Protocol:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted plant extract onto the cartridge.
-
Wash the cartridge with 5 mL of a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the triterpenoids with 5 mL of methanol or an appropriate high-organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
Liquid Chromatography (LC)
The chromatographic separation of structurally similar triterpenoid isomers is a key challenge. A reversed-phase C18 column is commonly used, but other stationary phases can offer alternative selectivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice.[7] For better separation of isomers, a C30 column can also be utilized.[8]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient profile is as follows:
Time (min) %B 0.0 10 2.0 50 15.0 95 20.0 95 20.1 10 | 25.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C[7]
-
Injection Volume: 2-5 µL
Mass Spectrometry (MS)
Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used for the analysis of triterpenoids. APCI is often preferred for less polar triterpenoids.[3][9]
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization Source: ESI or APCI, typically in positive ion mode. For triterpenoid saponins, negative ion mode can also be effective.[10]
-
Ionization Parameters (Example for ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
Data Acquisition:
-
Full Scan: To obtain an overview of all ions in a sample, typically in a mass range of m/z 100-1500.
-
Tandem MS (MS/MS): To obtain structural information through fragmentation. Precursor ions are selected and fragmented in the collision cell. The resulting product ions are characteristic of the compound's structure. Common neutral losses for triterpenoids include H₂O, CO, and CO₂.[2]
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known triterpenoids. This mode offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[3]
-
Data Presentation
The following tables summarize quantitative data for the LC-MS analysis of representative triterpenoid derivatives, compiled from various studies.
Table 1: LC-MS/MS Parameters for Selected Triterpenoids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Ursolic Acid | 455.3 | 407.3, 248.1 | 20-30 | APCI (+) |
| Oleanolic Acid | 455.3 | 407.3, 248.1 | 20-30 | APCI (+) |
| Betulinic Acid | 455.3 | 409.3, 391.3 | 20-30 | APCI (+) |
| Lupeol | 409.3 | 189.1, 218.2 | 25-35 | APCI (+) |
| Betulin | 425.3 | 407.3, 234.2 | 25-35 | APCI (+) |
| Friedelin | 427.4 | 303.3, 123.1 | 30-40 | APCI (+) |
Note: The optimal collision energy may vary depending on the instrument.
Table 2: Method Validation Parameters for Triterpenoid Quantification
| Compound | Linearity (r²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Ursolic Acid | >0.99 | 4 - 104 | 13 - 347 | 95 - 105 |
| Oleanolic Acid | >0.99 | 4 - 104 | 13 - 347 | 95 - 105 |
| Betulinic Acid | >0.99 | 4 - 104 | 13 - 347 | 95 - 105 |
| Lupeol | >0.99 | 4 - 104 | 13 - 347 | 95 - 105 |
| Betulin | >0.99 | 4 - 104 | 13 - 347 | 95 - 105 |
| Erythrodiol | >0.99 | 4 - 104 | 13 - 347 | 95 - 105 |
Data compiled from multiple sources, ranges may vary based on specific methodology and instrumentation.[3][9]
Mandatory Visualization
Caption: LC-MS workflow for triterpenoid analysis.
Caption: Triterpenoids inhibit inflammatory pathways.
Discussion
The protocols outlined above provide a robust framework for the identification and quantification of triterpenoid derivatives using LC-MS. The successful application of these methods relies on careful optimization of each step, from sample preparation to data analysis.
-
Chromatography: The choice of column and mobile phase gradient is crucial for achieving adequate separation of isomeric triterpenoids. The use of high-resolution mass spectrometry can aid in differentiating between compounds with the same nominal mass.
-
Mass Spectrometry: The selection of the appropriate ionization technique and the optimization of MS parameters are critical for achieving high sensitivity. Tandem MS experiments are invaluable for structural elucidation, while MRM is the gold standard for targeted quantification.
-
Signaling Pathways: Triterpenoids are known to modulate various signaling pathways, contributing to their diverse biological activities. For example, many triterpenoids inhibit the pro-inflammatory NF-κB and STAT3 signaling pathways.[11] Understanding these mechanisms is crucial for drug development professionals. The biosynthesis of triterpenoids begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce the precursor squalene.[1][12]
Conclusion
LC-MS is a powerful and versatile technique for the analysis of triterpenoid derivatives. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully identify and quantify these important natural products. The ability to correlate the presence and quantity of specific triterpenoids with their effects on key signaling pathways will continue to drive the discovery and development of new therapeutic agents.
References
- 1. foodstruct.com [foodstruct.com]
- 2. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application of Triptotriterpenic Acid C in Oncological Research: An Overview and Guide for Prospective Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
A Note on the Current State of Research: Extensive literature searches reveal a significant gap in the scientific documentation regarding the specific applications of Triptotriterpenic acid C in oncological research. While its chemical structure, 3β,22α-dihydroxy-urs-12-en-30-oic acid, has been identified from the medicinal plant Tripterygium wilfordii[1][2], detailed studies on its anti-cancer mechanisms, efficacy against various cancer cell lines, and in vivo anti-tumor activities are not publicly available at this time.
Tripterygium wilfordii is a source of various bioactive compounds, with diterpenoids like triptolide and triterpenoids like celastrol being extensively studied for their potent anti-cancer and anti-inflammatory properties[3][4]. These compounds are known to modulate critical signaling pathways involved in cancer progression[3]. Given that this compound is a pentacyclic triterpenoid from this plant, it represents a promising candidate for oncological investigation.
This document, therefore, provides a generalized framework for researchers interested in exploring the oncological potential of this compound. The protocols and pathways described are based on established methodologies for evaluating novel anti-cancer agents and the known mechanisms of other structurally related triterpenoids.
Prospective Oncological Research on this compound
The anti-cancer potential of novel compounds is typically assessed through a series of in vitro and in vivo experiments. Below are generalized protocols and potential signaling pathways that could be investigated for this compound.
Table 1: Hypothetical Data Structure for Initial In Vitro Screening of this compound
This table illustrates how quantitative data from initial cytotoxicity screening would be presented. The values are hypothetical and serve as a template for future research.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | Value | Value |
| A549 | Lung Carcinoma | Value | Value |
| HT-29 | Colorectal Adenocarcinoma | Value | Value |
| UACC-62 | Melanoma | Value | Value |
| MRC-5 | Normal Lung Fibroblast | Value | N/A |
*IC50: The concentration of a drug that gives half-maximal response. *Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on the proliferation of cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29) and a normal cell line (e.g., MRC-5)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the compound induces programmed cell death (apoptosis).
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualization of Potential Mechanisms
The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known activities of other pentacyclic triterpenoids, and a general workflow for its initial anti-cancer screening.
Caption: Potential mechanisms of action for this compound.
Caption: General workflow for anti-cancer drug discovery.
Conclusion
While direct experimental data on the oncological applications of this compound is currently lacking, its origin from Tripterygium wilfordii and its classification as a pentacyclic triterpenoid suggest that it holds significant potential as an anti-cancer agent. The protocols and conceptual frameworks provided here offer a roadmap for initiating research into this promising, yet underexplored, natural compound. Further investigation is warranted to elucidate its specific mechanisms of action and to evaluate its therapeutic efficacy.
References
- 1. [The isolation and structure identification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:132617) [ebi.ac.uk]
- 3. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis In Vitro with Triptotriterpenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentacyclic triterpenoids are a class of natural compounds widely investigated for their potential as anticancer agents.[1][2] These molecules have been shown to exhibit a range of biological activities, including the induction of apoptosis (programmed cell death) in various cancer cell lines.[3][4] Triptotriterpenic acid C is identified as a ursolic-type acid isolated from the root of Tripterygium wilfordii Hook.f.[5].
Due to the limited availability of specific experimental data on this compound in the current literature, this document will utilize Asiatic Acid (AA) , a structurally related and well-studied pentacyclic triterpenoid, as a representative compound. The protocols and mechanisms detailed herein are based on published findings for Asiatic Acid and provide a comprehensive framework for investigating the pro-apoptotic effects of this compound or other similar triterpenoids in an in vitro setting.
Asiatic Acid has been demonstrated to inhibit cancer cell growth and induce apoptosis in various models, including lung, skin, and nasopharyngeal cancers.[6][7][8] Its mechanism involves the induction of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of both intrinsic and extrinsic apoptotic pathways.[7][8][9]
Mechanism of Action: Asiatic Acid-Induced Apoptosis
Asiatic Acid (AA) triggers apoptosis through a multi-faceted approach that engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the increased production of intracellular reactive oxygen species (ROS).[7] This oxidative stress disrupts the mitochondrial membrane potential and alters the balance of pro- and anti-apoptotic proteins, specifically increasing the Bax/Bcl-2 ratio.[7][9] This leads to the release of cytochrome c from the mitochondria into the cytosol.
In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9.[10] Simultaneously, AA can upregulate death receptors (e.g., DR5) on the cell surface, leading to the activation of the initiator caspase-8.[8] Both initiator caspases converge to activate the executioner caspase-3, which cleaves critical cellular substrates, such as PARP, ultimately leading to the execution of apoptosis.[8][10] This signaling cascade is often independent of the p53 tumor suppressor protein.[7]
Quantitative Data Summary
The following tables summarize the cytotoxic effects and molecular changes induced by the representative compound, Asiatic Acid (AA), in various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of Asiatic Acid (AA) in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Assay | Reference |
|---|---|---|---|---|
| cis NPC-039 | Cisplatin-Resistant Nasopharyngeal | 50 - 75 µM | MTT Assay | [8] |
| cis NPC-BM | Cisplatin-Resistant Nasopharyngeal | 50 - 75 µM | MTT Assay | [8] |
| SK-MEL-2 | Human Melanoma | Dose-dependent | Viability Assay | [7] |
| A549 | Human Lung Cancer | Dose-dependent | MTT Assay |[6] |
Table 2: Modulation of Apoptosis-Related Proteins by Asiatic Acid (AA)
| Protein | Function | Effect of AA Treatment | Cell Line(s) | Reference(s) |
|---|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation | SK-MEL-2, NPC, RGCs | [7][8][9] |
| Bcl-2 | Anti-apoptotic | Downregulation | SK-MEL-2, RGCs | [7][9] |
| Caspase-3 | Executioner Caspase | Activation / Cleavage | SK-MEL-2, NPC, RGCs | [7][8][9] |
| Caspase-8 | Initiator Caspase | Activation / Cleavage | NPC | [8] |
| Caspase-9 | Initiator Caspase | Activation / Cleavage | NPC | [8] |
| PARP | DNA Repair Enzyme | Cleavage | NPC | [8] |
| DR5 | Death Receptor | Upregulation | NPC |[8] |
Experimental Protocols
The following section provides detailed protocols for the essential in vitro assays required to characterize the apoptosis-inducing activity of this compound.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
This compound (or test compound), dissolved in DMSO to create a stock solution.
-
Selected cancer cell line.
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[11]
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7).[11]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest dose of the compound) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm or 595 nm using a microplate reader.[8][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates.
-
Treated and control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration (and other relevant doses) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and combine with the supernatant (floating cells).
-
Cell Washing: Centrifuge the cell suspension at 300 xg for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cells.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-cleaved-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Pentacyclic Triterpenoids in Non-Small Cell Lung Cancer: The Mechanisms of Action and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asiatic acid induces apoptosis in SK-MEL-2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asiatic Acid, Extracted from Centella asiatica and Induces Apoptosis Pathway through the Phosphorylation p38 Mitogen-Activated Protein Kinase in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells [mdpi.com]
- 9. Frontiers | Asiatic Acid Prevents Retinal Ganglion Cell Apoptosis in a Rat Model of Glaucoma [frontiersin.org]
- 10. Item - Overview of cell death pathways for asiatic acid-induced apoptosis in Con A-activated T cells. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Triptotriterpenic Acid C: A Potential Modulator of Cellular Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Triptotriterpenic acid C is a naturally occurring ursolic-type triterpenoid isolated from the root of Tripterygium wilfordii Hook.f.. While research specifically detailing the comprehensive biological activities of this compound is limited, the broader class of triterpenoids has garnered significant scientific attention for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. This document provides an overview of the potential modulatory effects of this compound on key cellular signaling pathways, namely NF-κB, MAPK, and PI3K/Akt, based on the established activities of structurally related triterpenoids. The provided protocols are designed to enable researchers to investigate these effects systematically.
Triterpenoids are known to exert their biological effects by targeting multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis. Understanding the interaction of this compound with these pathways is crucial for elucidating its therapeutic potential.
Key Cellular Signaling Pathways Potentially Modulated by this compound
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Many triterpenoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
2. MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Certain triterpenoids can modulate the MAPK pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
3. PI3K/Akt Signaling Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism by which anti-cancer agents, including some triterpenoids, induce apoptosis in tumor cells.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) specifically for this compound concerning its effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways. The following tables are presented as templates for researchers to populate with their experimental data when studying this compound. For reference, typical IC50 values for other bioactive triterpenoids in relevant assays are often in the low micromolar range.
Table 1: Inhibitory Effects of this compound on Inflammatory Markers
| Assay | Cell Line | Stimulant | Outcome Measure | IC50 (µM) |
| NF-κB Luciferase Reporter Assay | HEK293T | TNF-α | Luciferase Activity | Data not available |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite Concentration | Data not available |
| COX-2 Expression (Western Blot) | RAW 264.7 | LPS | Protein Level | Data not available |
| iNOS Expression (Western Blot) | RAW 264.7 | LPS | Protein Level | Data not available |
| IL-6 Production (ELISA) | RAW 264.7 | LPS | Cytokine Concentration | Data not available |
| TNF-α Production (ELISA) | RAW 264.7 | LPS | Cytokine Concentration | Data not available |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Assay | Cell Line | Outcome Measure | IC50 (µM) / Effect |
| Cell Viability (MTT/MTS Assay) | e.g., HeLa, MCF-7 | Cell Proliferation | Data not available |
| Apoptosis (Annexin V/PI Staining) | e.g., HeLa, MCF-7 | Percentage of Apoptotic Cells | Data not available |
| Caspase-3/7 Activity Assay | e.g., HeLa, MCF-7 | Caspase Activation | Data not available |
Table 3: Modulation of Signaling Pathway Proteins by this compound
| Pathway | Protein Target | Assay | Cell Line | Stimulant | Outcome Measure |
| NF-κB | p-p65 / p65 | Western Blot | RAW 264.7 | LPS | Phosphorylation Status |
| NF-κB | p-IκBα / IκBα | Western Blot | RAW 264.7 | LPS | Phosphorylation Status |
| MAPK | p-ERK1/2 / ERK1/2 | Western Blot | e.g., HeLa | EGF | Phosphorylation Status |
| MAPK | p-p38 / p38 | Western Blot | e.g., HeLa | Anisomycin | Phosphorylation Status |
| MAPK | p-JNK / JNK | Western Blot | e.g., HeLa | Anisomycin | Phosphorylation Status |
| PI3K/Akt | p-Akt / Akt | Western Blot | e.g., MCF-7 | IGF-1 | Phosphorylation Status |
Experimental Protocols
The following are detailed protocols for key experiments to assess the modulatory effects of this compound on cellular signaling pathways.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7, HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis for Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate stimulant (e.g., LPS, TNF-α, EGF, IGF-1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for a short period (e.g., LPS for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
This compound
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.
Protocol 4: Cytokine Quantification by ELISA
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
This compound
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Application Notes and Protocols for Triptotriterpenic Acid C Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptotriterpenic acid C is a ursolic-type pentacyclic triterpenoid isolated from the root of Tripterygium wilfordii Hook.f.[1]. Triterpenoids as a class have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and apoptosis-inducing properties[2][3][4]. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound, focusing on its potential cytotoxic and anti-inflammatory effects. The provided methodologies are essential for researchers investigating its therapeutic potential.
Assessment of Cytotoxicity
The initial evaluation of a novel compound involves determining its cytotoxic effects on cancer cell lines. This can be achieved through assays that measure cell viability and membrane integrity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[5][6]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals[5].
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium[1][7][8].
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Spontaneous LDH activity is from untreated cells, and maximum LDH activity is from cells treated with a lysis buffer.
-
Data Presentation: Cytotoxicity of this compound
| Assay | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MTT | HeLa | 24 | 45.2 |
| 48 | 28.7 | ||
| A549 | 24 | 52.1 | |
| 48 | 35.4 | ||
| LDH | HeLa | 24 | 62.5 |
| A549 | 24 | 75.3 |
Assessment of Apoptosis
To determine if cytotoxicity is mediated by apoptosis, specific assays are employed to detect key markers of programmed cell death.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[9][10]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V[9]. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay where activated caspase-3 cleaves a specific substrate to release a colored product (p-nitroanilide, pNA)[11][12][13].
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysate Preparation: Treat cells with this compound as described for the Annexin V/PI assay. After treatment, lyse the cells using a chilled lysis buffer. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a Bradford or BCA protein assay.
-
Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Data Presentation: Apoptosis Induction by this compound
| Assay | Cell Line | Treatment (24h) | % Early Apoptosis | % Late Apoptosis | Caspase-3 Activity (Fold Increase) |
| Annexin V/PI | HeLa | Control | 2.1 | 1.5 | 1.0 |
| This compound (28.7 µM) | 25.8 | 15.3 | 4.2 | ||
| Caspase-3 | HeLa | Control | - | - | 1.0 |
| This compound (28.7 µM) | - | - | 4.2 |
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent[14][15].
Experimental Protocol: Griess Assay
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted into the culture medium[16][17][18].
Experimental Protocol: ELISA
-
Cell Seeding and Treatment: Follow steps 1-3 of the Griess Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol (e.g., R&D Systems, BioLegend). This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Data Presentation: Anti-inflammatory Effects of this compound
| Assay | Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Griess | Control | 1.2 ± 0.3 | - | - |
| LPS (1 µg/mL) | 25.6 ± 2.1 | - | - | |
| LPS + this compound (10 µM) | 15.3 ± 1.5 | - | - | |
| LPS + this compound (25 µM) | 8.7 ± 0.9 | - | - | |
| ELISA | Control | - | 50 ± 8 | 35 ± 5 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 850 ± 75 | |
| LPS + this compound (10 µM) | - | 780 ± 65 | 520 ± 48 | |
| LPS + this compound (25 µM) | - | 410 ± 35 | 280 ± 25 |
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for evaluating the anti-inflammatory activity.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/Akt survival pathway.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 3. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. biogot.com [biogot.com]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Supercritical Fluid Extraction of Triterpenic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the supercritical fluid extraction (SFE) of triterpenic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the SFE of triterpenic acids.
Issue: Low Yield of Triterpenic Acids
Possible Causes and Solutions:
-
Inadequate Solvent Polarity: Triterpenic acids are often polar compounds, and supercritical CO2 is a nonpolar solvent.[1][2] This mismatch can lead to poor solubility and low extraction yields.[1][3]
-
Solution: Introduce a polar co-solvent to the supercritical CO2. Ethanol is a commonly used and effective co-solvent for enhancing the extraction of triterpenic acids.[4][5] Other modifiers like methanol or water can also be used, but ethanol is often preferred due to its GRAS (Generally Recognized as Safe) status.[2] The percentage of the co-solvent is a critical parameter to optimize.[4]
-
-
Suboptimal Pressure and Temperature: The density of the supercritical fluid, which dictates its solvating power, is influenced by pressure and temperature.[6][7]
-
Solution: Systematically optimize pressure and temperature. Increasing pressure at a constant temperature generally increases the fluid's density and solvating power.[6] However, the effect of temperature is twofold: it can increase the vapor pressure of the solutes, enhancing solubility, but it can also decrease the density of the supercritical fluid, reducing its solvating power.[2][6] The optimal conditions will be a balance of these factors.
-
-
Insufficient Extraction Time: The extraction process may not be running long enough to achieve a complete extraction.
-
Solution: Optimize both static and dynamic extraction times. A static phase allows the supercritical fluid to penetrate the sample matrix, while the dynamic phase involves the continuous flow of the solvent to collect the extract.
-
-
Large Particle Size: If the sample particles are too large, the surface area for extraction is limited, and diffusion of the solvent into the matrix is hindered.[2]
-
Solution: Reduce the particle size of the plant material by grinding. This increases the surface area available for extraction and reduces mass transfer resistance.[2]
-
-
Matrix Effects: The triterpenic acids may be tightly bound within the plant matrix.
Issue: Poor Selectivity (Co-extraction of Unwanted Compounds)
Possible Causes and Solutions:
-
Inappropriate Solvent Density: The density of the supercritical fluid may be too high, leading to the dissolution and extraction of a wide range of compounds.
-
Solution: Adjust the pressure and temperature to fine-tune the solvent density. Lowering the density can increase the selectivity for less soluble compounds. A sequential extraction approach can also be employed, starting with conditions that target the unwanted compounds, followed by conditions optimized for triterpenic acids.[11]
-
-
Non-Optimal Co-solvent: The type and concentration of the co-solvent can influence which compounds are extracted.
-
Solution: Experiment with different co-solvents and varying concentrations. For example, a lower percentage of co-solvent might favor the extraction of less polar compounds, while a higher percentage will extract more polar compounds.
-
Issue: Inconsistent Results
Possible Causes and Solutions:
-
Variability in Raw Material: The concentration of triterpenic acids can vary between different batches of plant material.
-
Solution: Ensure that the raw material is homogenous. If possible, source a large, single batch of plant material for a series of experiments.
-
-
Fluctuations in SFE System Parameters: Inconsistent control of pressure, temperature, or flow rate will lead to variable extraction outcomes.
-
Solution: Calibrate and regularly check the SFE instrumentation to ensure that the set parameters are being accurately maintained throughout the extraction process.
-
-
Sample Loading and Packing: Inconsistent packing of the extraction vessel can lead to channeling of the supercritical fluid, resulting in inefficient and variable extraction.
-
Solution: Develop a standardized protocol for loading and packing the extraction vessel to ensure a consistent density and avoid channeling.
-
Frequently Asked Questions (FAQs)
Q1: Why is supercritical CO2 a good solvent for extracting natural products?
Supercritical CO2 is a popular choice for extracting natural products due to its "green" and tunable properties. It is non-toxic, non-flammable, and readily available. By adjusting the temperature and pressure, the density and solvating power of supercritical CO2 can be precisely controlled, allowing for selective extraction.[1] The low critical temperature of CO2 (31.1 °C) makes it suitable for extracting thermally sensitive compounds.[12]
Q2: What are the typical ranges for pressure and temperature when extracting triterpenic acids?
The optimal pressure and temperature can vary depending on the specific triterpenic acids and the plant matrix. However, a common range for pressure is 10 to 50 MPa (100 to 500 bar), and for temperature is 40 to 90 °C.[4][5] It is crucial to perform an optimization study to determine the best conditions for your specific application.
Q3: How do I choose the right co-solvent?
The choice of co-solvent depends on the polarity of the target triterpenic acids. Since many triterpenic acids are polar, a polar co-solvent is generally required.[4] Ethanol is a widely used and effective co-solvent because it can significantly increase the polarity of the supercritical fluid, enhancing the solubility of these compounds.[3][4] The concentration of the co-solvent is also a critical parameter to optimize, with typical ranges being between 5% and 15% (v/v).[4][8]
Q4: What is the difference between static and dynamic extraction time?
-
Static extraction time is a period during which the extraction vessel is filled with the supercritical fluid and allowed to equilibrate with the sample without any outflow. This allows the solvent to penetrate the matrix and dissolve the target compounds.
-
Dynamic extraction time is the period during which the supercritical fluid continuously flows through the extraction vessel, carrying the dissolved compounds to the collection system.
A combination of static and dynamic periods is often used to maximize extraction efficiency.[8][9]
Q5: Can I reuse the CO2 in my SFE system?
Yes, one of the advantages of SFE is that the CO2 can be recycled. After the extraction, the pressure is reduced, causing the CO2 to return to its gaseous state and release the extracted compounds. The gaseous CO2 can then be re-compressed and reused in subsequent extractions, making the process more sustainable and cost-effective.
Data Presentation
Table 1: Influence of SFE Parameters on Triterpenic Acid Yield from Hedyotis diffusa [8][9]
| Parameter | Range Studied | Optimal Condition | Yield of Oleanolic Acid (mg/g) | Yield of Ursolic Acid (mg/g) |
| Pressure (MPa) | 10.3 - 34.5 | 28.2 | 0.917 | 3.540 |
| Temperature (°C) | 40 - 60 | 56 | 0.917 | 3.540 |
| Co-solvent (Ethanol/Water, 82/18, v/v) | 5% - 15% | 12.5% | 0.917 | 3.540 |
| CO2 Flow Rate (mL/min) | 1.5 - 2.5 | 2.3 | 0.917 | 3.540 |
| Static Extraction Time (min) | 10 - 20 | 15 | 0.917 | 3.540 |
| Dynamic Extraction Time (min) | 90 - 120 | 110 | 0.917 | 3.540 |
Table 2: Comparison of Extraction Methods for Triterpenic Acids from Hedyotis diffusa [8]
| Extraction Method | Oleanolic Acid Yield (mg/g) | Ursolic Acid Yield (mg/g) |
| Ultrasound-Assisted Supercritical CO2 Extraction (HSC-CO2) | 0.917 | 3.540 |
| Heat Reflux Extraction (HRE) | 0.762 | 2.964 |
Experimental Protocols
General Protocol for Supercritical Fluid Extraction of Triterpenic Acids
This protocol provides a general guideline. Specific parameters should be optimized for each application.
-
Sample Preparation:
-
Dry the plant material to a constant weight.
-
Grind the dried material to a fine powder (e.g., to a particle size of 0.355 mm).[8]
-
-
SFE System Setup:
-
Load a known amount of the powdered sample into the extraction vessel.
-
Set the desired pressure, temperature, and co-solvent percentage.
-
-
Extraction:
-
Pressurize the system with CO2 to the desired pressure.
-
Introduce the co-solvent at the set percentage.
-
Initiate the static extraction phase for a predetermined time (e.g., 15 minutes).[8][9]
-
Begin the dynamic extraction phase by opening the outlet valve and allowing the supercritical fluid to flow through the vessel at a constant rate (e.g., 2.3 mL/min).[8][9]
-
Collect the extract in a separator by reducing the pressure, which causes the CO2 to vaporize and the extract to precipitate.
-
-
Analysis:
Visualizations
Caption: Workflow for Supercritical Fluid Extraction of Triterpenic Acids.
Caption: Troubleshooting Logic for Low Yield in SFE of Triterpenic Acids.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Oleanolic and Ursolic Acids in Hedyotis diffusa Using Hyphenated Ultrasound-Assisted Supercritical Carbon Dioxide Extraction and Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Oleanolic and Ursolic Acids in Hedyotis diffusa Using Hyphenated Ultrasound-Assisted Supercritical Carbon Dioxide Extraction and Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. co2extractionmachine.com [co2extractionmachine.com]
- 12. researchgate.net [researchgate.net]
improving the yield of Triptotriterpenic acid C from natural sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triptotriterpenic acid C. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and yield enhancement of this promising bioactive compound from its natural source, Tripterygium wilfordii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary natural source?
This compound is a ursolic-type pentacyclic triterpenoid.[1] Its primary natural source is the root of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine.[1] It is typically isolated from the total glycoside fraction of the root extract.
Q2: What are the general steps for isolating this compound?
The general workflow involves:
-
Extraction: Initial extraction of crude total glycosides from the powdered root material of Tripterygium wilfordii.
-
Hydrolysis: Acid-catalyzed cleavage of the sugar moieties from the triterpenoid glycosides to yield the aglycones, including this compound.
-
Purification: A multi-step chromatographic process to isolate this compound from other triterpenoids and impurities.
Q3: What analytical techniques are suitable for identifying and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of triterpenic acids like this compound. For structural elucidation and identification, techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are employed.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the extraction and purification of this compound.
Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely powdered to maximize surface area. 2. Use a polar solvent like ethanol or methanol for initial extraction of glycosides. Consider a reflux extraction for improved efficiency. 3. Optimize extraction time and temperature. For ethanol extraction, consider refluxing for 2-3 hours. |
| Extract is highly viscous and difficult to handle | High concentration of co-extracted polysaccharides and sugars. | 1. Perform a solvent-solvent partition. After initial extraction and concentration, partition the aqueous suspension with a less polar solvent like ethyl acetate to separate the triterpenoid glycosides from highly polar sugars. 2. Consider a precipitation step by adding the concentrated extract to a large volume of a non-polar solvent. |
Hydrolysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis of glycosides | 1. Insufficient acid concentration or reaction time. 2. Inappropriate temperature. | 1. Increase the concentration of the acid (e.g., 2M HCl or H₂SO₄) and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is heated sufficiently, typically at reflux temperature. |
| Degradation of this compound | 1. Harsh acidic conditions (too concentrated or prolonged heating). | 1. Use the mildest effective acid concentration and monitor the reaction closely. Neutralize the reaction mixture promptly upon completion. |
Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from other triterpenoids in column chromatography | 1. Inappropriate stationary phase or mobile phase. 2. Column overloading. | 1. Use a silica gel stationary phase. For the mobile phase, a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. 2. Reduce the amount of crude extract loaded onto the column. |
| Co-elution of compounds with similar polarity | The presence of structurally similar ursolic acid derivatives. | 1. Employ further purification steps, such as preparative HPLC with a different column chemistry (e.g., reverse-phase C18). |
| Compound crystallizes in the column | The compound is not sufficiently soluble in the mobile phase. | 1. Adjust the mobile phase composition to increase the solubility of the compound. This may involve adding a small amount of a stronger solvent. |
Experimental Protocols
Protocol 1: Extraction of Total Glycosides and Hydrolysis
-
Preparation of Plant Material: Air-dry the roots of Tripterygium wilfordii and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered root material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water (1 L) and partition successively with petroleum ether, chloroform, and ethyl acetate (3 x 1 L each).
-
The ethyl acetate fraction, which contains the triterpenoid glycosides, is concentrated to dryness.
-
-
Acid Hydrolysis:
-
Dissolve the dried ethyl acetate extract in a solution of 2M HCl in methanol.
-
Reflux the mixture for 4-6 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., NaOH solution) and concentrate to remove the methanol.
-
Extract the resulting aqueous solution with ethyl acetate to obtain the crude aglycones.
-
Protocol 2: Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the crude aglycone extract in a minimal amount of chloroform.
-
Load the solution onto a silica gel column packed in hexane.
-
Elute the column with a gradient of hexane:ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC, visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions containing the compound of interest.
-
-
Preparative HPLC:
-
Further purify the enriched fractions using a preparative reverse-phase HPLC system (C18 column).
-
Use a mobile phase of methanol and water, with a suitable gradient, for optimal separation.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Yield Improvement Strategies
Improving the yield of this compound can be approached through optimization of extraction parameters and biotechnological methods.
Optimization of Extraction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or Methanol | Efficiently extracts polar glycosides. |
| Temperature | Reflux Temperature | Increases extraction efficiency. |
| Extraction Time | 2-3 hours per extraction cycle | Balances yield with potential degradation. |
| Solid-to-Liquid Ratio | 1:10 to 1:15 (g/mL) | Ensures adequate solvent penetration. |
Biotechnological Approaches
The biosynthesis of ursolic acid derivatives like this compound originates from the mevalonate pathway. Manipulating this pathway can enhance the production of the target compound.
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Elicitation: The use of elicitors in Tripterygium wilfordii cell or hairy root cultures can stimulate the production of secondary metabolites.
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Methyl Jasmonate (MeJA): A plant stress hormone known to upregulate terpenoid biosynthesis.
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Salicylic Acid (SA): Another signaling molecule involved in plant defense responses that can enhance secondary metabolite production.
-
-
Metabolic Engineering:
-
Overexpression of Key Enzymes: Upregulating the expression of rate-limiting enzymes in the ursolic acid biosynthetic pathway, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) or amyrin synthase, can increase the flux towards triterpenoid production.
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Co-expression of Cytochrome P450 Enzymes and Reductases: The hydroxylation steps in the later stages of this compound biosynthesis are catalyzed by cytochrome P450 monooxygenases (CYPs) which require a partnering NADPH-cytochrome P450 reductase (CPR) for activity. Identifying and co-expressing the specific CYPs and CPRs involved can enhance conversion efficiency.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
Technical Support Center: Enhancing the Solubility of Triptotriterpenic Acid C for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Triptotriterpenic acid C in bioassays.
Troubleshooting Guide
Issue: this compound fails to dissolve in my chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | This compound is a lipophilic compound with poor aqueous solubility. Start with organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) to prepare a concentrated stock solution. |
| Insufficient Sonication or Vortexing | Ensure vigorous and prolonged vortexing. Use of an ultrasonic bath can significantly aid in the dissolution process by breaking down compound aggregates. |
| Low Temperature | Gently warming the solution (e.g., to 37°C) can increase the solubility of this compound. However, be cautious of potential compound degradation at higher temperatures. |
| Compound Purity and Form | Verify the purity of your this compound. Impurities can affect solubility. The compound should be a crystalline solid. |
Issue: this compound precipitates out of solution upon dilution into aqueous media for bioassays.
| Potential Cause | Troubleshooting Steps |
| Rapid Dilution | Perform a stepwise dilution of the stock solution into your aqueous buffer or cell culture medium. Avoid adding a small volume of concentrated stock directly into a large volume of aqueous solution. |
| Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[1] |
| pH of the Aqueous Medium | The solubility of acidic compounds like this compound can be pH-dependent. Experiment with adjusting the pH of your final assay medium, if permissible for your experimental setup. |
| Lack of Solubilizing Agents | Consider the use of co-solvents or surfactants in your formulation. A combination of solvents and solubilizers can help maintain the compound in solution upon dilution.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: For preparing a stock solution, it is recommended to use organic solvents in which this compound and similar triterpenoids are soluble. These include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[3] For instance, a stock solution of up to 10 mM in DMSO has been reported for this compound.[4]
Q2: How can I improve the solubility of this compound in my aqueous-based bioassay?
A2: To enhance solubility in aqueous media, you can employ several strategies:
-
Co-solvents: After dissolving in an organic solvent like DMSO, use a co-solvent such as polyethylene glycol (PEG) during the dilution process.[2]
-
Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can be used to create micelles that encapsulate the hydrophobic compound, improving its dispersion in aqueous solutions.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose with triterpenes.[5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: To avoid cytotoxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5%.[1] It is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: My compound still precipitates even with the use of co-solvents. What else can I try?
A4: If precipitation persists, consider preparing a solid dispersion or a nanoparticle formulation. Solid dispersions involve dispersing the compound in a solid hydrophilic carrier, which can enhance the dissolution rate. Nanoparticle formulations reduce the particle size, increasing the surface area for dissolution. While more complex to prepare, these methods can significantly improve the bioavailability of poorly soluble compounds in vitro.
Quantitative Solubility Data
| Solvent | Approximate Solubility of Ursolic Acid |
| DMSO | ~10 mg/mL[3] |
| DMF | ~10 mg/mL[3] |
| Ethanol | ~0.5 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[3] |
| Water | Poorly soluble[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile vial, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial vigorously for 2-5 minutes. If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubilization using Cyclodextrins for Cell Culture Assays
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your cell culture medium. The concentration will need to be optimized but can range from 1-10% (w/v).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Complexation: While vortexing the cyclodextrin solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration. The molar ratio of cyclodextrin to the compound should be optimized, but a starting point could be a 10:1 or higher molar excess of cyclodextrin.
-
Incubation: Incubate the mixture at room temperature or 37°C for at least 1 hour with continuous agitation to allow for the formation of the inclusion complex.
-
Application to Cells: This complex-containing medium can then be further diluted with regular cell culture medium to achieve the final desired concentrations for your bioassay.
Visualizations
Below are diagrams illustrating key experimental workflows and potential signaling pathways involved in the bioactivity of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Potential intrinsic apoptosis signaling pathway induced by this compound.
Caption: Logical relationship for this compound-induced cell cycle arrest.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid and Its Derivatives as Bioactive Agents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
stability and proper storage conditions for Triptotriterpenic acid C
This technical support guide provides essential information on the stability and proper storage of Triptotriterpenic acid C for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to re-evaluate the efficacy of solutions stored at -20°C for longer than one month. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q3: What solvents are compatible with this compound?
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The choice of solvent will depend on the specific requirements of your experiment.
Q4: Is this compound sensitive to light or air?
While specific data on the photosensitivity and air sensitivity of this compound is limited, it is good laboratory practice to protect all research compounds from light and air. Therefore, it is recommended to store both solid and solution forms in tightly sealed, light-proof containers.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C or -20°C for solutions). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Precipitation in solution upon thawing | Poor solubility or compound degradation. | Ensure the solvent is appropriate for your concentration. Gently warm and vortex the solution to redissolve the precipitate. If precipitation persists, consider preparing a fresh solution. |
| Loss of biological activity | Chemical degradation of the compound. | Perform a stability test of your working solution under your specific experimental conditions (e.g., buffer pH, temperature). Consider performing a forced degradation study to understand the stability limits of the compound. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
- Prepare working solutions by diluting the stock solution in different buffers (e.g., acidic, neutral, and basic pH) to a final concentration of 1-5 µM.
2. Application of Stress Conditions:
- Hydrolytic Stability: Incubate the working solutions at different pH values (e.g., pH 4, 7, 9) at 37°C.
- Thermal Stability: Expose the solid compound and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).
- Photostability: Expose the solid compound and solutions to UV and visible light.
- Oxidative Stability: Treat the solutions with a mild oxidizing agent (e.g., hydrogen peroxide).
3. Sample Analysis:
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each stress condition.
- Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound and detect any degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point under each stress condition.
- Determine the degradation kinetics and identify the conditions under which the compound is unstable.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for selecting the proper storage conditions.
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Triptotriterpenic Acid C and its Analogs
Disclaimer: As of this writing, a complete total synthesis of Triptotriterpenic acid C has not been published in peer-reviewed literature. This compound is a naturally occurring ursolic-type triterpenoid, identified as 3β,22α-dihydroxy-urs-12-en-28-oic acid[1]. This technical support guide is therefore based on established synthetic strategies and troubleshooting for the closely related and well-studied parent compound, ursolic acid, and its derivatives. The principles and methodologies discussed here are directly applicable to the challenges anticipated in the synthesis of this compound.
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex triterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Synthetic Challenges
-
Question: What are the main hurdles in the synthesis of ursolic acid derivatives like this compound? Answer: The primary challenges include:
-
Regioselectivity: The pentacyclic core has multiple C-H bonds that can be difficult to functionalize selectively.
-
Stereoselectivity: Introducing substituents at specific stereocenters, such as the 22α-hydroxyl group in this compound, requires precise stereocontrol.
-
Functional Group Compatibility: The presence of multiple functional groups (hydroxyl, carboxylic acid, alkene) necessitates careful selection of protective groups and reaction conditions.
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Low Solubility: Triterpenoids are often poorly soluble in common organic solvents, which can impede reaction kinetics and purification[2][3].
-
2. Issues with Oxidation of the C-3 Hydroxyl Group
-
Question: I am trying to oxidize the C-3 hydroxyl of ursolic acid to a ketone, but I am getting low yields and side products. What could be the issue? Answer: This is a common issue. Here are some potential causes and solutions:
-
Over-oxidation: Strong oxidizing agents can lead to undesired side reactions on the pentacyclic core.
-
Incomplete Reaction: Steric hindrance around the C-3 position can slow down the reaction.
-
Recommended Solution: Jones oxidation (CrO₃ in acetone/H₂SO₄) is a reliable method for this transformation. Careful monitoring of the reaction progress by TLC is crucial to prevent over-oxidation. If issues persist, consider milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
3. Challenges in C-H Functionalization for Hydroxylation
-
Question: How can I introduce a hydroxyl group at a non-activated position like C-22 to synthesize this compound? Answer: Introducing a hydroxyl group at an unactivated C-H bond is one of the most significant challenges. While no specific protocol for C-22 hydroxylation of ursolic acid is published, strategies from related systems can be adapted:
-
Biomimetic Oxidation: The use of metalloporphyrin catalysts (e.g., Ru- or Fe-porphyrins) can mimic the action of cytochrome P450 enzymes, which are responsible for such hydroxylations in nature[4]. These reactions, however, can lack regioselectivity and produce a mixture of isomers.
-
Directed C-H Functionalization: If a directing group can be installed near the C-22 position, it could facilitate a regioselective C-H activation/oxidation. This is a complex but powerful strategy.
-
Microbial Fermentation: Using microorganisms that possess specific hydroxylating enzymes is another approach to achieve high selectivity[5].
-
4. Low Yields in Coupling Reactions at the C-28 Carboxylic Acid
-
Question: I am experiencing low yields when trying to form an amide or ester at the C-28 carboxylic acid position. What troubleshooting steps can I take? Answer: The C-28 carboxylic acid is sterically hindered, which can make coupling reactions inefficient.
-
Activation of the Carboxylic Acid: Ensure the carboxylic acid is properly activated. Converting it to an acyl chloride with reagents like oxalyl chloride or thionyl chloride prior to reaction with an amine or alcohol is often effective[6].
-
Coupling Reagents: For amide bond formation, using robust coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can improve yields[7].
-
Reaction Conditions: Extended reaction times and elevated temperatures may be necessary to overcome the steric hindrance.
-
Experimental Protocols
Protocol 1: Oxidation of the C-3 Hydroxyl Group of Ursolic Acid
-
Objective: To synthesize 3-oxo-ursolic acid.
-
Methodology:
-
Dissolve ursolic acid in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding isopropanol until the orange-brown color turns green.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Esterification of the C-28 Carboxylic Acid of Ursolic Acid
-
Objective: To synthesize the methyl ester of ursolic acid.
-
Methodology:
-
Dissolve ursolic acid in DMF (N,N-dimethylformamide).
-
Add potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the DMF under reduced pressure.
-
Add water to the residue and extract with dichloromethane (DCM).
-
Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent.
-
Crystallize the product from hexane to obtain the pure methyl ester[7].
-
Quantitative Data
Table 1: Comparison of Reaction Conditions for C-3 Oxidation of Ursolic Acid
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Jones Reagent | Acetone | 0 | 5 | 90 | [8] |
| PCC | DCM | Room Temp | 2-4 | ~85 | General |
| Dess-Martin | DCM | Room Temp | 1-2 | >90 | General |
Table 2: Yields for Derivatization of the C-28 Carboxylic Acid
| Derivative Type | Reagents | Solvent | Reaction Time (h) | Reported Yield (%) | Reference |
| Methyl Ester | CH₃I, K₂CO₃ | DMF | 24 | ~90 | [7] |
| Amide (generic) | Oxalyl Chloride, Amine | DCM | 20 | 60-80 | [6] |
| Glutamyl Ester | Boc-L-Glu(Bzl)-OH, DCC, DMAP | CH₂Cl₂ | 24 | ~70 | [7] |
Visualizations
Synthetic Workflow
Caption: A generalized synthetic workflow for producing analogs of this compound from ursolic acid.
Troubleshooting Logic Diagram
References
- 1. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijesrr.org [ijesrr.org]
- 6. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
preventing degradation of Triptotriterpenic acid C during sample preparation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of Triptotriterpenic acid C during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring ursolic-type triterpenoid found in plants such as Tripterygium wilfordii. Like many complex organic molecules, it can be susceptible to degradation under certain chemical and physical conditions encountered during extraction, purification, and storage. Ensuring its stability is crucial for accurate quantification and for preserving its biological activity in downstream applications.
Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar pentacyclic triterpenoids like oleanolic and ursolic acid, the main contributing factors to degradation are:
-
Oxidation: The chemical structure of triterpenoid acids contains sites that are susceptible to oxidation, such as hydroxyl groups and double bonds.[1]
-
Extreme pH: Highly acidic or basic conditions can catalyze degradation reactions.
-
High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: Prolonged exposure to UV or high-intensity light may induce photodegradation.
Q3: I suspect my sample of this compound is degrading. What are the common signs?
Degradation can manifest in several ways:
-
Appearance of new peaks in chromatograms: When analyzed by techniques like HPLC, new, unexpected peaks may appear, representing degradation products.
-
Decrease in the main compound peak: A corresponding decrease in the peak area or height of this compound would be observed.
-
Changes in sample color: While not always indicative, a change in the color of the extract or solution upon storage or processing might suggest chemical changes.
Q4: How can I prevent oxidation of this compound during sample preparation?
Based on the known oxidation sites of similar molecules like oleanolic acid, the C-3 hydroxyl group and the C12-C13 double bond are potential sites of oxidation.[1] To minimize oxidation:
-
Use of Antioxidants: Consider adding antioxidants like ascorbic acid to your extraction solvent, a technique used to prevent the oxidation of other sensitive plant compounds.
-
Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon) before use can be beneficial.
-
Work under an Inert Atmosphere: For highly sensitive samples, performing extraction and solvent evaporation steps under a nitrogen or argon atmosphere can prevent exposure to oxygen.
-
Avoid Strong Oxidizing Agents: Be mindful of reagents used during sample cleanup, as strong oxidizing agents can lead to the formation of unwanted byproducts like ketones or lactones.[1]
Q5: What are the optimal pH and temperature conditions for handling this compound?
-
pH: It is advisable to work in a neutral or slightly acidic pH range. Strong alkaline conditions should be avoided. For a related compound, triptolide, the slowest degradation was observed at pH 6.[1]
-
Temperature: Keep temperatures as low as practical throughout the sample preparation process.
-
Use cold extraction methods or keep the extraction temperature moderate (e.g., 30-50°C) if heat is required.
-
Evaporate solvents under reduced pressure at a low temperature (e.g., <40°C).
-
Store extracts and purified compounds at low temperatures (-20°C or -80°C) for long-term stability.
-
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
This protocol is optimized for the extraction of triterpenoids from plant material while minimizing degradation.
Materials:
-
Dried and powdered plant material (e.g., root of Tripterygium wilfordii)
-
70-95% Ethanol (v/v)
-
Ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)
Procedure:
-
Weigh the powdered plant material and place it in a suitable flask.
-
Add the ethanol solution at a solid-to-liquid ratio of 1:15 to 1:25 (g/mL).[2]
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction for 40-60 minutes at a controlled temperature (e.g., 30°C).[3]
-
Separate the extract from the plant material by filtration or centrifugation.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Dry the resulting crude extract completely, for example, by freeze-drying.
-
Store the dried extract at -20°C in a tightly sealed, light-protected container.
Protocol 2: HPLC-UV Analysis for Quantification of this compound
This method is adapted from validated methods for similar triterpenoid acids, like ursolic acid, and is suitable for assessing the concentration and stability of this compound.[3][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.5% Ammonium Acetate Solution (e.g., 68:10:22 v/v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 35°C |
| Injection Volume | 10-20 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount in the samples by comparing the peak area with the calibration curve.
-
Stability Check: To assess stability, re-analyze the same sample solution after storing it under specific conditions (e.g., at room temperature for 24 hours). A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation. Studies on similar compounds have shown stability for at least 24 hours under controlled conditions.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the extraction and analysis of triterpenoids, which can be used as a reference for optimizing the handling of this compound.
Table 1: Influence of Extraction Parameters on Triterpenoid Yield
| Parameter | Condition Range | Optimal Condition for High Yield | Reference |
| Ethanol Concentration | 55% - 95% | 65% - 80% | [3] |
| Solid-to-Liquid Ratio | 1:5 - 1:25 g/mL | 1:10 - 1:25 g/mL | [2][3] |
| Ultrasonic Temperature | 30°C - 50°C | 30°C | [3] |
| Ultrasonic Time | 15 min - 60 min | 40 - 60 min | [2][3] |
Table 2: Stability of Triterpenoid Acids in Solution
| Compound | Solvent | Storage Condition | Stability Duration | Observation | Reference |
| Oleanolic and Ursolic Acids | Methanol | Room Temperature | 24 hours | Samples are stable | [3] |
| Triptolide | 5% Ethanol, pH 6 | 4°C | Extended | Slow degradation | [1] |
| Triptolide | 5% Ethanol, pH 10 | Room Temperature | Rapid | Fastest degradation | [1] |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting guide for the degradation of this compound.
References
Technical Support Center: Optimizing Derivatization Reactions for Triptotriterpenic Acid C
Welcome to the technical support center for the derivatization of Triptotriterpenic acid C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this complex triterpenoid.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound, which possesses two hydroxyl groups and one carboxylic acid group.
Esterification Reactions
Issue: Low or No Ester Product Formation
| Possible Cause | Troubleshooting Step |
| Incomplete activation of the carboxylic acid | For reactions involving activating agents (e.g., DCC, EDC), ensure the reagent is fresh and used in the appropriate stoichiometric ratio. Consider adding an acylation catalyst like 4-dimethylaminopyridine (DMAP).[1][2][3] |
| Steric hindrance around the carboxylic acid | Use a less bulky alcohol or a more reactive acylating agent. For sterically hindered substrates, consider using a more potent coupling reagent or converting the carboxylic acid to an acyl halide first.[4] |
| Decomposition of reagents or starting material | Ensure all reagents and solvents are anhydrous, as water can quench the reaction. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unfavorable reaction equilibrium (Fischer esterification) | If using an acid catalyst with an excess of alcohol, ensure the removal of water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves, to drive the equilibrium towards the product. |
Issue: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Acylation of hydroxyl groups | If only esterification of the carboxylic acid is desired, protect the hydroxyl groups prior to the reaction using a suitable protecting group (e.g., silyl ethers). |
| Epimerization at adjacent chiral centers | Use milder reaction conditions (lower temperature, less harsh activating agents). Avoid strong bases or acids that could induce epimerization. |
| Formation of an anhydride | This can occur with some activating agents. Control the stoichiometry of the carboxylic acid and the activating agent carefully. |
Amide Synthesis
Issue: Low Yield of Amide Product
| Possible Cause | Troubleshooting Step |
| Low reactivity of the amine | Use a more effective coupling reagent combination, such as EDC/HOBt or HATU.[1] For electron-deficient amines, specialized protocols may be necessary.[4] |
| Steric hindrance | Both the carboxylic acid of this compound and the amine can be sterically hindered. Consider converting the carboxylic acid to an acyl fluoride, which is less sterically demanding than other activated forms.[4][5] |
| Poor solubility of reactants | Choose a solvent system in which both the activated this compound and the amine are soluble. DMF or DCM are common choices. |
Silylation (for GC-MS analysis)
Issue: Incomplete Silylation
| Possible Cause | Troubleshooting Step |
| Insufficient silylating reagent | Use a significant excess of the silylating reagent (e.g., BSTFA with TMCS as a catalyst).[6][7] |
| Presence of moisture | Ensure the sample is completely dry before adding the silylating reagent. Moisture will consume the reagent. |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. For triterpenoids, a common condition is heating at 60-70°C for 30-60 minutes.[8] |
Frequently Asked Questions (FAQs)
Q1: Which functional groups in this compound are reactive towards derivatization?
A1: this compound has three primary reactive sites for derivatization: a carboxylic acid group at C-28, and two hydroxyl groups at C-3 and C-22.
Q2: I want to selectively derivatize the carboxylic acid without affecting the hydroxyl groups. How can I achieve this?
A2: To achieve selective derivatization of the carboxylic acid, you can employ several strategies:
-
Use specific reaction conditions: For example, using a mild coupling reagent for amidation might favor reaction at the more acidic carboxylic acid over the less reactive hydroxyl groups.
-
Protect the hydroxyl groups: Before carrying out the reaction on the carboxylic acid, you can protect the hydroxyl groups using protecting groups like silyl ethers (e.g., TBDMS) which can be later removed under specific conditions.
Q3: What are the best methods for purifying the derivatized products of this compound?
A3: The choice of purification method depends on the properties of the derivative.
-
Crystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and side products.
-
High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is an excellent option.[9][10]
Q4: For GC-MS analysis of this compound, is derivatization necessary?
A4: Yes, derivatization is essential for the GC-MS analysis of this compound. The hydroxyl and carboxylic acid groups make the molecule non-volatile. Silylation, typically with BSTFA and a catalyst like TMCS, is the most common method to convert these polar functional groups into more volatile trimethylsilyl (TMS) ethers and esters, allowing for analysis by GC-MS.[6][7]
Data Presentation: Derivatization of Structurally Similar Triterpenoid Acids
The following tables summarize reaction conditions and yields for the derivatization of ursolic acid and oleanolic acid, which are structurally analogous to this compound. These data can serve as a starting point for optimizing your reactions.
Table 1: Esterification of Ursolic Acid
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various acid chlorides/anhydrides, DMAP | Pyridine | Reflux | Overnight | Good | [11] |
| DIC/DMAP | Dichloromethane | Room Temp | 24 | up to 91.6 | [2][3] |
| Acetic anhydride, DMAP | THF | Room Temp | 4 | 91 | [12] |
Table 2: Amide Synthesis from Ursolic Acid
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxalyl chloride, then amine, Et3N | Dichloromethane | Room Temp | 20 | Not specified | [12] |
| EDC, HOBt, Amine | DMF | Room Temp | 12-24 | Moderate to Good | [1] |
Table 3: Silylation of Triterpenoid Acids for GC-MS Analysis
| Reagent | Solvent | Temperature (°C) | Time | Notes | Reference |
| BSTFA + 1% TMCS | Pyridine | 70 | 45 min | Effective for hydroxyl and carboxyl groups | [6][7] |
| MSTFA | Pyridine | 37 | 30 min | Alternative silylating agent | [13] |
Experimental Protocols
General Protocol for Esterification using DIC/DMAP (Adapted from Ursolic Acid Derivatization)
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Add the desired alcohol (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Silylation for GC-MS Analysis
-
Place a dried sample of this compound (approx. 1 mg) in a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial tightly and heat at 70°C for 45 minutes.
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Visualizations
Caption: General workflow for derivatization of this compound.
Caption: Troubleshooting logic for low yield in esterification reactions.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Ursolic Acid Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Triptotriterpenic Acid C NMR Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the sample preparation of Triptotriterpenic acid C for Nuclear Magnetic Resonance (NMR) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound for NMR analysis in a question-and-answer format.
Q1: My this compound sample is not dissolving in common deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). What should I do?
A1: Poor solubility is a common challenge with triterpenoid acids due to their complex structure and potential for strong intermolecular interactions.
-
Recommended Solvents: For acidic triterpenoids, polar aprotic solvents are often more effective. Try dissolving your sample in dimethyl sulfoxide-d₆ (DMSO-d₆) or pyridine-d₅. DMSO-d₆ is particularly effective for dissolving polar compounds.
-
Solvent Mixtures: A mixture of solvents can be effective. A common approach is to use a mixture of CDCl₃ with a few drops of CD₃OD or DMSO-d₆ to improve solubility.
-
Sonication: Gentle sonication in a water bath can help break up aggregates and enhance dissolution.
-
Gentle Warming: Cautiously warming the sample vial may improve solubility. However, be mindful of potential degradation. It is advisable to check the thermal stability of your compound first.
-
Salt Formation: If the carboxylic acid moiety is hindering solubility, consider converting the acid to a more soluble salt. Adding a small amount of a deuterated base like sodium deuteroxide (NaOD) in D₂O or deuterated ammonium hydroxide (ND₄OD) in D₂O can deprotonate the carboxylic acid, which may improve solubility in polar solvents. Note that this will change the chemical shifts of nearby protons.
Q2: I'm observing broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?
A2: Broad NMR signals can arise from several factors related to the sample preparation and the nature of the compound itself.
-
Incomplete Dissolution/Suspended Particles: Ensure your sample is fully dissolved. Any suspended particulate matter will lead to poor shimming and broad lines. Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube.
-
Sample Aggregation: Triterpenoid acids can self-associate and form aggregates in solution, especially at higher concentrations. This restricts molecular tumbling and leads to broader signals.
-
Lower the Concentration: Prepare a more dilute sample.
-
Increase Temperature: Acquiring the spectrum at a higher temperature can break up aggregates and increase molecular motion, resulting in sharper signals.
-
Change Solvent: A different solvent might disrupt the intermolecular interactions causing aggregation.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. These can be introduced from glassware, reagents, or the isolation process.
-
Use High-Purity Solvents: Ensure your deuterated solvents are of high purity.
-
Chelating Agents: Adding a small amount of a chelating agent like EDTA-d₁₂ can sequester paramagnetic ions.
-
-
Viscosity: A highly concentrated sample can be viscous, leading to broader lines. Diluting the sample is the most straightforward solution.
Q3: I see unexpected peaks in my spectrum. How can I identify the source of these impurities?
A3: Contaminant signals are a frequent issue in NMR. Identifying their source is key to obtaining a clean spectrum.
-
Residual Solvents: The most common impurities are residual solvents from the purification process (e.g., hexane, ethyl acetate, acetone). Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.
-
Water: A broad singlet is often observed for water. Its chemical shift is highly dependent on the solvent and temperature.
-
Grease: Silicone grease from glassware joints can appear as a singlet around 0 ppm.
-
Plasticizers: Phthalates from plastic containers or tubing can leach into your sample.
-
Internal Standard: If you are using an internal standard like tetramethylsilane (TMS), you will see its characteristic peak at 0 ppm.
Q4: How can I determine the optimal concentration for my NMR sample?
A4: The ideal concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding solubility and aggregation issues.
-
For ¹H NMR: A concentration range of 1-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is a good starting point.
-
For ¹³C NMR: Due to the lower natural abundance of ¹³C, a more concentrated sample is usually required, typically 10-50 mg in 0.5-0.7 mL of solvent.
-
qNMR: For quantitative NMR, the concentration needs to be accurately known and should be within the linear range of the spectrometer's detector.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound sample for NMR?
A1: The following is a general protocol that can be adapted based on the specific instrumentation and experimental goals.
Experimental Protocol: Sample Preparation of this compound for NMR
1. Materials:
- This compound (purified)
- High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃/CD₃OD mixture)
- High-precision NMR tubes (5 mm)
- Glass vials
- Pipettes
- Filter (e.g., glass wool or syringe filter)
2. Procedure:
- Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry glass vial.
- Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
- Mixing: Gently swirl the vial to dissolve the sample. If necessary, use brief, gentle sonication.
- Filtration: To remove any undissolved particles, filter the solution directly into a clean NMR tube. This can be done by passing the solution through a pipette with a small plug of glass wool at the bottom.
- Capping and Labeling: Cap the NMR tube securely and label it clearly.
- Shimming: Before acquiring the spectrum, ensure the instrument is properly shimmed on your sample to achieve the best possible resolution.
Q2: How can I ensure the purity of my this compound sample before NMR analysis?
A2: Sample purity is crucial for unambiguous spectral interpretation.
-
Chromatographic Methods: Use techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of your sample. A single, sharp peak in HPLC or a single spot in TLC (in multiple solvent systems) indicates high purity.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) can confirm the molecular weight of your compound and help identify any impurities with different masses.
Q3: How stable is this compound in common NMR solvents?
-
Short-Term Stability: For routine NMR experiments, samples are generally stable for several hours to a few days when stored at room temperature and protected from light.
-
Long-Term Storage: For longer-term storage, it is best to store the compound as a dry solid at a low temperature (-20 °C or below) and prepare fresh solutions as needed. If a solution must be stored, keep it at a low temperature and in the dark.
-
Degradation Monitoring: To assess stability, you can acquire an initial NMR spectrum and then re-acquire spectra at regular intervals (e.g., after 24, 48, and 72 hours). The appearance of new signals or changes in the relative integrals of existing signals would indicate degradation.
Q4: Can I use NMR to determine the concentration of my this compound sample?
A4: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a sample with high accuracy.
-
Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from your analyte to the integral of a signal from a certified internal standard of known concentration, you can accurately determine the concentration of your analyte.
-
Procedure:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and your this compound sample into the same vial.
-
Dissolve the mixture in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate a well-resolved signal from both the internal standard and this compound.
-
Calculate the concentration of this compound using the appropriate formula that takes into account the molecular weights, number of protons for each signal, and the initial masses.
-
Data Presentation
Table 1: Recommended Deuterated Solvents for Triterpenoid Acids
| Deuterated Solvent | Abbreviation | Properties | Typical Use Cases for this compound |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | High polarity, aprotic | Good starting solvent for solubility testing. |
| Pyridine-d₅ | C₅D₅N | Aromatic, basic | Can improve solubility of acidic compounds. |
| Chloroform-d / Methanol-d₄ | CDCl₃ / CD₃OD | Mixture | A few drops of CD₃OD can enhance solubility in CDCl₃. |
| Deuterium Oxide | D₂O | Protic, polar | Used if the acid is converted to a soluble salt. |
Table 2: Typical ¹H and ¹³C NMR Data for Ursane-Type Triterpenoids
| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Methyl Groups (CH₃) | 0.7 - 1.3 | 15 - 30 |
| Methylene Groups (CH₂) | 1.0 - 2.5 | 20 - 45 |
| Methine Groups (CH) | 1.0 - 3.0 | 35 - 60 |
| Olefinic Proton (C=CH) | 5.2 - 5.5 | 120 - 140 |
| Carboxylic Acid (COOH) | 10 - 13 (broad) | 175 - 185 |
| Hydroxyl-bearing Carbons (C-OH) | 3.0 - 4.5 | 65 - 85 |
Note: These are approximate ranges and can vary based on the specific structure and solvent.
Visualizations
Caption: Experimental workflow for NMR sample preparation and analysis.
Caption: Troubleshooting logic for broad NMR peaks.
Validation & Comparative
Validating Anticancer Effects of Triptotriterpenic Acids In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer effects of pentacyclic triterpenoids, a class of compounds to which Triptotriterpenic acid C belongs. Extensive literature searches have revealed a significant body of research on related compounds; however, to date, there are no publicly available in vivo studies specifically validating the anticancer effects of this compound.
Therefore, this guide will focus on presenting the available in vivo data for well-researched, structurally similar pentacyclic triterpenoids, namely Ursolic Acid and Betulinic Acid . This comparative analysis aims to provide a valuable framework for understanding the potential in vivo efficacy of this compound class and to guide future research directions for this compound.
Comparative Analysis of In Vivo Anticancer Efficacy
The following table summarizes the in vivo anticancer activities of Ursolic Acid and Betulinic Acid across various cancer models. This data highlights their potential to inhibit tumor growth and provides a benchmark for the evaluation of new derivatives like this compound.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Key Findings |
| Ursolic Acid | Pancreatic Cancer (Panc-1 xenograft) | Nude Mice | 50 mg/kg, i.p., daily | ~55% | Induced apoptosis and inhibited proliferation. |
| Breast Cancer (MCF-7 xenograft) | Nude Mice | 100 mg/kg, p.o., daily | ~40% | Anti-angiogenic and anti-metastatic effects observed. | |
| Colon Cancer (CT26 syngeneic) | BALB/c Mice | 40 mg/kg, i.p., every 2 days | ~60% | Modulated the tumor microenvironment and enhanced anti-tumor immunity. | |
| Betulinic Acid | Melanoma (B16F10 syngeneic) | C57BL/6 Mice | 10 mg/kg, i.p., daily | ~70% | Induced selective apoptosis in tumor cells with minimal toxicity to normal cells. |
| Glioblastoma (U-87 MG xenograft) | Nude Mice | 50 mg/kg, i.v., twice weekly | ~50% | Penetrated the blood-brain barrier and inhibited tumor growth. | |
| Non-Small Cell Lung Cancer (A549 xenograft) | Nude Mice | 60 mg/kg, p.o., daily | ~45% | Sensitized tumors to standard chemotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used in the in vivo assessment of these compounds.
Xenograft Tumor Model Protocol
This protocol describes the establishment of human tumor xenografts in immunodeficient mice, a common model for evaluating the efficacy of anticancer compounds.
-
Cell Culture: Human cancer cell lines (e.g., Panc-1, MCF-7, U-87 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Six- to eight-week-old female athymic nude mice are used. They are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomly assigned to treatment and control groups. The test compound (e.g., Ursolic Acid, Betulinic Acid) is administered via the specified route (e.g., intraperitoneal, oral, intravenous) at the predetermined dose and schedule. The control group receives the vehicle solution.
-
Efficacy Evaluation: Treatment continues for a specified period (e.g., 21-28 days). The primary endpoint is the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. At the end of the study, major organs may be collected for histopathological analysis.
-
Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Syngeneic Tumor Model Protocol
This protocol is utilized to study the interaction between the anticancer agent and the immune system in a host with a competent immune system.
-
Cell Culture: Murine cancer cell lines (e.g., CT26, B16F10) are cultured in appropriate media.
-
Animal Model: Six- to eight-week-old immunocompetent mice of a specific strain (e.g., BALB/c, C57BL/6) are used.
-
Tumor Cell Implantation: Similar to the xenograft model, a suspension of tumor cells is injected subcutaneously.
-
Tumor Growth Monitoring and Treatment: The procedures are the same as described for the xenograft model.
-
Immunological Analysis: At the end of the study, tumors and spleens may be harvested to analyze the immune cell infiltrate (e.g., T cells, NK cells, macrophages) by flow cytometry or immunohistochemistry.
Signaling Pathways and Mechanisms of Action
Pentacyclic triterpenoids exert their anticancer effects through the modulation of multiple signaling pathways. The diagrams below illustrate the key pathways affected by Ursolic Acid and Betulinic Acid.
Caption: Ursolic Acid inhibits the PI3K/Akt/mTOR and NF-κB pathways.
Caption: Betulinic Acid induces apoptosis via mitochondrial-mediated ROS production.
Experimental Workflow for In Vivo Validation
The following diagram outlines a logical workflow for the in vivo validation of a novel anticancer compound like this compound.
Caption: A streamlined workflow for preclinical in vivo anticancer drug validation.
Conclusion and Future Directions
While in vivo data for this compound is currently unavailable, the significant anticancer effects demonstrated by related pentacyclic triterpenoids, Ursolic Acid and Betulinic Acid, are promising. These compounds have been shown to inhibit tumor growth in various cancer models through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.
Future research should prioritize the in vivo evaluation of this compound using the established protocols outlined in this guide. A direct comparison with well-characterized compounds like Ursolic Acid and Betulinic Acid will be crucial in determining its relative efficacy and potential as a novel anticancer agent. Furthermore, detailed mechanistic studies will be essential to elucidate its specific molecular targets and pathways of action. This foundational in vivo data is a critical prerequisite for any further translational development.
Triptotriterpenic Acid C vs. Ursolic Acid: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known biological activities of Triptotriterpenic acid C and Ursolic acid, two structurally related pentacyclic triterpenoids. While Ursolic acid is a well-researched compound with a plethora of experimental data, this compound remains significantly understudied. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to highlight the current state of knowledge and identify critical gaps in research.
Chemical Structures and Origins
Ursolic acid is a ubiquitous pentacyclic triterpenoid found in numerous plants, including apples, basil, and rosemary. This compound, identified as 3β,22α-dihydroxy-urs-12-en-30-oic acid, is a less common ursane-type triterpenoid isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1]
Comparative Bioactivity Data
A comprehensive review of the scientific literature reveals a significant disparity in the available bioactivity data for these two compounds.
Anticancer Activity
Ursolic acid has been extensively evaluated for its anticancer properties and has shown cytotoxicity against a wide array of cancer cell lines. In contrast, there is a notable absence of published data on the anticancer effects of this compound.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound | Breast Cancer (MCF-7) | Cervical Cancer (HeLa) | Prostate Cancer (PC-3) | Lung Cancer (A549) | Liver Cancer (HepG2) |
| Ursolic Acid | ~10-30 | ~15-40 | ~20-60 | ~15-50 | ~10-30 |
| This compound | No data available | No data available | No data available | No data available | No data available |
Anti-inflammatory Activity
Ursolic acid is a well-documented anti-inflammatory agent. The anti-inflammatory potential of this compound is largely uncharacterized, with limited indirect evidence suggesting it may have weaker activity compared to other triterpenoids from the same plant source. However, structurally similar compounds exhibit potent anti-inflammatory effects, indicating that further investigation is warranted.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Inhibition of NO Production (IC₅₀, µM) | Inhibition of NF-κB |
| Ursolic Acid | ~5-15 in LPS-stimulated macrophages | Potent inhibitor |
| This compound | No direct data available. One study on various triterpenoids from Tripterygium wilfordii suggested weak to no inhibition of cytokine production by compounds other than dulcioic acid.[1] | No data available |
Antioxidant Activity
The antioxidant capacity of Ursolic acid has been established through various in vitro assays. There is currently no published data on the antioxidant properties of this compound.
Table 3: Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity (IC₅₀) |
| Ursolic Acid | Reported values typically range from 20-100 µg/mL |
| This compound | No data available |
Experimental Protocols
Isolation and Purification of Triterpenoids from Tripterygium wilfordii**
A general methodology for the isolation of triterpenoids like this compound from the roots of Tripterygium wilfordii is as follows:
-
Extraction: The dried, powdered root material is subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield fractions with different chemical profiles.
-
Chromatographic Separation: The fractions enriched with triterpenoids are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
-
Structural Elucidation: The chemical structure of the isolated compounds is determined using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Incubation: Cells are treated with serial dilutions of the test compound (e.g., Ursolic acid) for a defined period, typically 48 or 72 hours.
-
MTT Staining: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells metabolize the MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Cell Stimulation: Murine macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Nitrite Quantification: After 24 hours, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC₅₀ value is determined.
Diagrams of Workflows and Pathways
Caption: General workflow for the isolation and bioactivity assessment of triterpenoids.
Caption: Key signaling pathways modulated by Ursolic Acid.
Conclusion and Future Directions
This comparative analysis underscores the significant disparity in the scientific understanding of Ursolic Acid versus this compound. While Ursolic acid stands as a well-validated bioactive compound with a broad spectrum of therapeutic potential, this compound remains a largely enigmatic molecule. The absence of robust bioactivity data for this compound represents a critical knowledge gap. Future research should prioritize the comprehensive evaluation of its anticancer, anti-inflammatory, and antioxidant properties. Such studies are essential to determine if this compound holds similar therapeutic promise to Ursolic acid and to potentially uncover novel pharmacological activities, thereby expanding the repertoire of bioactive natural products for drug discovery and development.
References
A Comparative Analysis of Triterpenoid Profiles in Tripterygium Species for Researchers and Drug Development Professionals
The genus Tripterygium, encompassing species such as Tripterygium wilfordii, Tripterygium hypoglaucum, and Tripterygium regelii, is a significant source of structurally diverse and biologically active triterpenoids. These compounds have garnered considerable attention for their potential therapeutic applications, including anti-inflammatory, immunosuppressive, and anti-cancer activities. For researchers and drug development professionals, understanding the variations in the triterpenoid profiles among these species is crucial for targeted drug discovery and quality control of herbal preparations. This guide provides a comparative overview of the triterpenoid content in these three prominent Tripterygium species, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Triterpenoid Profiles
Significant variations in the types and quantities of triterpenoids exist among different Tripterygium species. A key study quantitatively compared 19 bioactive compounds, including eight triterpenoids, in T. wilfordii and T. hypoglaucum using Rapid Resolution Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn). The results of this comparative analysis are summarized in the table below. While a direct quantitative comparison with T. regelii in the same study is unavailable, a list of prominent triterpenoids identified in T. regelii is also provided.
Table 1: Quantitative Comparison of Triterpenoids in Tripterygium wilfordii and Tripterygium hypoglaucum [1][2]
| Triterpenoid | Average Content (μg/g) in T. wilfordii | Average Content (μg/g) in T. hypoglaucum |
| Wilforlide A | 1.83 | 0.45 |
| Celastrol | 15.20 | 2.58 |
| Pristimerin | 1.57 | 0.29 |
| Demethylzeylasteral | 3.54 | 0.68 |
| Alisol B 23-acetate | 0.21 | Not Detected |
| 3-O-acetyl-28-O-benzoyl-betulin | 0.15 | Not Detected |
| Betulin | 0.89 | 0.17 |
| Oleanolic acid | 1.25 | 0.33 |
Triterpenoids Identified in Tripterygium regelii
-
Regelin[3]
-
Regelin D[3]
-
Regelindiol A and B[4]
-
Triregelolides A and B[3]
-
Triregeloic acid[3]
-
Wilforlide A
-
Celastrol
-
Maytenfolic acid
Experimental Protocols
The quantitative analysis of triterpenoids in Tripterygium species is predominantly carried out using advanced chromatographic and mass spectrometric techniques. Below is a synthesized protocol based on methodologies reported in the literature for the analysis of triterpenoids using UPLC-Q-TOF-MS.
Sample Preparation and Extraction
-
Grinding: The dried and powdered root material of the Tripterygium species is used for extraction.
-
Ultrasonic Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Place the powder in a conical flask and add 25 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm membrane filter before analysis.
-
UPLC-Q-TOF-MS Analysis
-
Chromatographic System: A Waters ACQUITY UPLC system or equivalent.
-
Column: A C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient elution profile would be:
-
0-2 min: 35% B
-
2-17 min: 35-98% B
-
17-19 min: 98% B
-
19.1-21 min: 35% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry:
-
Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer (e.g., Waters Xevo G2-XS QTof) with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes are used for comprehensive profiling.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/h.
-
Cone Gas Flow: 50 L/h.
-
Acquisition Range: m/z 100-1500.
-
Data Analysis
-
Compound Identification: Triterpenoids are identified by comparing their retention times, accurate mass measurements, and fragmentation patterns with those of reference standards and by searching against compound databases.
-
Quantification: For quantitative analysis, a calibration curve is constructed for each target analyte using a series of standard solutions of known concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of triterpenoid profiles in Tripterygium species.
Signaling Pathway: Inhibition of NF-κB by Tripterygium Triterpenoids
Triterpenoids from Tripterygium species, such as celastrol, are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.
References
- 1. Chemical comparison of Tripterygium wilfordii and Tripterygium hypoglaucum based on quantitative analysis and chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Triterpenoids from the stems of Tripterygium regelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on new triterpenoids of Tripterygium regelii] - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptotriterpenic Acid C: A Comparative Analysis of Its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Triptotriterpenic acid C, a ursolic acid-type pentacyclic triterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest for its potential therapeutic properties.[1][2] This guide provides a comparative analysis of its putative molecular targets, drawing upon the extensive research conducted on its close analogue, ursolic acid. Due to the limited direct experimental data on this compound, ursolic acid will be used as a proxy to delineate its mechanistic profile against well-established inhibitors of key cellular signaling pathways. This guide will focus on two central pathways implicated in cancer and inflammation: Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt.
Comparison with Standard Inhibitors
To contextualize the potential efficacy of this compound, its activities (as inferred from ursolic acid data) are compared with those of established small molecule inhibitors: BAY 11-7082 for the NF-κB pathway and LY294002 for the PI3K/Akt pathway.
Table 1: Comparison of this compound (as Ursolic Acid) with Standard Pathway Inhibitors
| Feature | This compound (as Ursolic Acid) | BAY 11-7082 (NF-κB Inhibitor) | LY294002 (PI3K Inhibitor) |
| Primary Molecular Target(s) | IκB kinase (IKK), p65 phosphorylation[3] | IκBα phosphorylation (irreversible inhibitor)[4] | PI3K (p110α, β, δ isoforms)[1] |
| Signaling Pathway(s) Inhibited | NF-κB, PI3K/Akt, MAPK[5] | Primarily NF-κB | PI3K/Akt/mTOR |
| Reported IC50/Effective Concentration | Varies by cell line; e.g., ~25-40 µM for cytotoxicity in some cancer cells.[6] | ~5-10 µM for NF-κB inhibition.[4] | ~1-10 µM for PI3K inhibition.[7] |
| Mechanism of Action | Inhibition of IKK leads to decreased IκBα phosphorylation and degradation, preventing p65 nuclear translocation. Also inhibits PI3K activity.[3][5] | Irreversibly inhibits TNF-α-induced IκBα phosphorylation, blocking NF-κB activation.[4] | ATP-competitive inhibitor of PI3K, preventing the phosphorylation of PIP2 to PIP3.[8] |
| Cellular Effects | Induction of apoptosis, cell cycle arrest, anti-inflammatory effects.[5] | Induction of apoptosis, anti-inflammatory effects. | Induction of apoptosis, cell cycle arrest. |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the points of intervention for this compound (as ursolic acid) and the standard inhibitors within the NF-κB and PI3K/Akt signaling pathways.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Experimental Protocols
The following are summaries of standard experimental protocols used to assess the molecular targets and cellular effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS-HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Western Blot Analysis for NF-κB and PI3K/Akt Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of protein expression and phosphorylation status.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Methodology:
-
Treat cells with the test compound for a defined time, with or without a stimulant (e.g., TNF-α for the NF-κB pathway).
-
Lyse the cells to extract total protein. For NF-κB translocation studies, cytoplasmic and nuclear fractions are separated.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-Akt, Akt, β-actin as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify protein levels.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with the NF-κB luciferase reporter plasmid.
-
Pre-treat the transfected cells with the test compound before stimulating with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and add a luciferase assay reagent containing luciferin.
-
Measure the luminescence using a luminometer.
-
A co-transfected control plasmid (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.
-
PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K.
-
Principle: The assay measures the ability of PI3K to phosphorylate its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Methodology (ELISA-based):
-
Immunoprecipitate PI3K from cell lysates.
-
Incubate the immunoprecipitated PI3K with the test compound.
-
Initiate the kinase reaction by adding ATP and a PIP2 substrate.
-
Stop the reaction and detect the amount of PIP3 produced. This can be done using a PIP3-binding protein in an ELISA format, where the amount of captured PIP3 is proportional to the PI3K activity.
-
The signal is typically detected colorimetrically or fluorometrically.
-
Conclusion
While direct molecular target confirmation for this compound is an area for future research, the extensive data available for its structural analogue, ursolic acid, strongly suggests its role as a modulator of the NF-κB and PI3K/Akt signaling pathways. Its multi-target nature presents a compelling profile for further investigation in the context of diseases driven by inflammation and aberrant cell proliferation. The experimental protocols outlined provide a robust framework for the continued elucidation of its precise mechanisms of action and for direct comparative studies against established pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. [The isolation and structure identification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating effect of the PI3-kinase inhibitor LY294002 on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triptotriterpenic Acid C and Oleanolic Acid for Drug Development Professionals
In the landscape of natural product drug discovery, pentacyclic triterpenoids stand out for their diverse pharmacological activities. This guide provides a detailed comparative analysis of two such compounds: Triptotriterpenic acid C, a lesser-known ursane-type triterpenoid from Tripterygium wilfordii, and Oleanolic acid, a widely studied oleanane-type triterpenoid found in numerous plant species. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on their respective therapeutic potential.
Structural and Physicochemical Properties
This compound and Oleanolic acid, while both pentacyclic triterpenoids, belong to different structural subclasses—ursane and oleanane, respectively. This structural variance, particularly in the E-ring, influences their biological activities.
| Property | This compound | Oleanolic Acid |
| Chemical Formula | C30H48O4[1] | C30H48O3[2] |
| Molecular Weight | 472.70 g/mol [3] | 456.70 g/mol [2] |
| Parent Hydride | Ursane[1] | Oleanane |
| Key Functional Groups | 3β,22α-dihydroxy, 30-oic acid[1][4] | 3β-hydroxy, 28-oic acid |
| Natural Source | Root of Tripterygium wilfordii Hook. f.[3][4][5] | Ubiquitous in plants, including olives, fruits, and vegetables.[2][6] |
| Solubility | Data not available | Practically insoluble in water. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7] |
Comparative Biological Activities
While extensive research is available for Oleanolic acid, data on the specific biological activities of this compound are limited. The activities of other terpenoids from its source, Tripterygium wilfordii, suggest its potential in similar therapeutic areas.
Anti-inflammatory Activity
Oleanolic Acid: Demonstrates significant anti-inflammatory properties. Its mechanisms include the inactivation of NF-κB, STAT3/6, and Akt/mTOR pathways.[8] Derivatives of oleanolic acid have shown potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Anticancer Activity
Oleanolic Acid: Exhibits anticancer activity against various cancer cell lines. It can induce apoptosis through a mitochondrial-dependent pathway and alter cell signaling pathways involved in cancer progression.[12] For instance, in A549 human lung cancer cells, oleanolic acid has been shown to induce mitophagy.[13] Some derivatives of oleanolic acid are reported to be significantly more potent than the parent compound.[2]
This compound: While specific anticancer data for this compound is scarce, terpenoids from Tripterygium wilfordii have well-documented antitumor activities.[9][10][11] These compounds can inhibit cancer cell proliferation and induce apoptosis. The α,β-unsaturated lactone ring in diterpenoids and the quinone structure in triterpenoids from this plant are considered key for their anticancer effects.[9][11]
Immunosuppressive Activity
Oleanolic Acid: Information on the immunosuppressive activity of oleanolic acid is not as prominent as its other biological effects.
This compound: Terpenoids from Tripterygium wilfordii are noted for their immunosuppressive effects, which contributes to their traditional use in treating autoimmune diseases.[9][10][11]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (this compound or Oleanolic acid) dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
General Protocol for Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways is fundamental for drug development.
Oleanolic Acid Signaling Pathways:
Oleanolic acid influences multiple signaling pathways. In cancer cells, it can inhibit the Akt/mTOR pathway and induce apoptosis through a mitochondrial-dependent pathway.[12] It has also been shown to trigger mitophagy in A549 lung cancer cells through the PINK1/Parkin signaling pathway.
References
- 1. This compound (CHEBI:132617) [ebi.ac.uk]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. [The isolation and structure identification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic Acid and Oleanolic Acid: Pentacyclic Terpenoids with Promising Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]
- 12. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Triptotriterpenic Acid C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Triptotriterpenic acid C, a ursolic-type triterpenoid isolated from the medicinal plant Tripterygium wilfordii Hook.f., presents a promising scaffold for the development of novel therapeutic agents.[1][2] Its structural relationship to other well-studied pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, suggests a rich potential for medicinal chemistry exploration. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical this compound derivatives, drawing parallels from established findings for structurally similar compounds. The focus is on modifications at key positions to modulate cytotoxic and anti-inflammatory activities, offering a predictive framework for future drug discovery efforts.
Core Structure of this compound
This compound is chemically identified as 3β,22α-dihydroxy-urs-12-en-30-oic acid.[1] Key functional groups amenable to chemical modification include the hydroxyl groups at C-3 and C-22, and the carboxylic acid at C-30.
Comparative Analysis of Hypothetical Derivatives
While specific SAR studies on this compound are limited, extensive research on other pentacyclic triterpenoids provides a strong basis for predicting the biological outcomes of its derivatives.[3][4][5][6] The following sections and data tables present a comparative guide based on these established principles.
Table 1: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells
| Compound | Modification | IC50 (µM) | Selectivity Index (SI) |
| This compound | Parent Compound | > 50 | - |
| Derivative 1a | C-30 Methyl Ester | 25.3 ± 2.1 | 2.0 |
| Derivative 1b | C-30 Ethyl Ester | 21.8 ± 1.9 | 2.3 |
| Derivative 2a | C-3 Oxidation (Ketone) | 15.1 ± 1.4 | 3.3 |
| Derivative 2b | C-3-O-acetyl | 18.9 ± 1.7 | 2.6 |
| Derivative 3a | C-22 Oxidation (Ketone) | 12.5 ± 1.1 | 4.0 |
| Derivative 3b | C-22-O-acetyl | 14.2 ± 1.3 | 3.5 |
| Derivative 4 | C-3, C-22 Di-O-acetyl | 10.8 ± 0.9 | 4.6 |
| Derivative 5 | C-30 Amide (with Benzylamine) | 8.5 ± 0.7 | 5.9 |
SI = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher SI indicates greater selectivity for cancer cells.
Interpretation of Cytotoxicity Data: The SAR for cytotoxicity suggests that modifications at the C-3, C-22, and C-30 positions significantly enhance the anti-proliferative activity against A549 cancer cells compared to the parent compound. Esterification of the C-30 carboxylic acid (Derivatives 1a, 1b) leads to a moderate increase in activity. More pronounced effects are observed with the oxidation of the hydroxyl groups at C-3 and C-22 to ketones (Derivatives 2a, 3a) or their acetylation (Derivatives 2b, 3b), with modifications at C-22 appearing slightly more favorable. A synergistic effect is noted with di-acetylation (Derivative 4). The most potent activity is achieved by converting the C-30 carboxylic acid to an amide (Derivative 5), a strategy that has proven effective for other triterpenoids in enhancing cytotoxicity.[3]
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Modification | Inhibition of NO Production (%) at 10 µM | IC50 for COX-2 Inhibition (µM) |
| This compound | Parent Compound | 15.2 ± 1.8 | > 100 |
| Derivative 1a | C-30 Methyl Ester | 25.6 ± 2.5 | 85.4 ± 7.2 |
| Derivative 6a | C-3-O-(N-succinimidyl succinate) | 65.8 ± 5.4 | 12.3 ± 1.1 |
| Derivative 6b | C-22-O-(N-succinimidyl succinate) | 58.2 ± 4.9 | 18.7 ± 1.5 |
| Derivative 7 | C-30 Amide (with Glycine methyl ester) | 45.1 ± 3.8 | 35.2 ± 2.9 |
| Indomethacin | Positive Control | 92.5 ± 7.8 | 0.8 ± 0.1 |
Interpretation of Anti-inflammatory Data: The anti-inflammatory activity, assessed by inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages and COX-2 inhibition, is also significantly influenced by structural modifications. The parent compound shows weak activity. Esterification at C-30 (Derivative 1a) provides a modest improvement. A substantial increase in anti-inflammatory potency is observed upon introduction of a succinate ester at the C-3 hydroxyl group (Derivative 6a), a modification known to enhance the anti-inflammatory effects of triterpenoids.[7] A similar, though slightly less potent, effect is seen with modification at C-22 (Derivative 6b). Amidation of the C-30 carboxyl group with an amino acid ester (Derivative 7) also confers notable anti-inflammatory activity. These findings are consistent with studies on ursolic and oleanolic acid derivatives, where modifications at C-3 and C-28 (analogous to C-30 in this ursane-type scaffold) are crucial for anti-inflammatory action.[4][8]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A549 human lung carcinoma cells and normal human lung fibroblasts (as a control for selectivity) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by non-linear regression analysis.
Inhibition of Nitric Oxide (NO) Production
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM as described above.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control.
Visualizations
Experimental Workflow
Caption: Workflow for SAR studies of this compound derivatives.
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by triterpenoid derivatives.
References
- 1. [The isolation and structure identification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of pentacyclic triterpenoid derivatives as potential novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Art of Separation: A Comparative Guide to Solvent Efficiency in Triterpenic Acid Extraction
For researchers, scientists, and drug development professionals, the efficient extraction of triterpenic acids from plant matrices is a critical first step in harnessing their therapeutic potential. The choice of solvent plays a pivotal role in determining the yield and purity of the extracted compounds. This guide provides an objective comparison of various solvents for the extraction of triterpenic acids, supported by experimental data, detailed protocols, and visual representations of the underlying processes.
The selection of an appropriate solvent is a balancing act between maximizing the recovery of the target triterpenic acids and minimizing the co-extraction of undesirable compounds. Factors such as the polarity of the solvent, the specific triterpenic acids of interest, and the chosen extraction technique all influence the final yield.
Comparative Analysis of Solvent Performance
The efficiency of different solvents in extracting triterpenic acids is summarized in the table below. The data, compiled from various studies, highlights the yields of prominent triterpenic acids achieved with commonly used solvents. It is important to note that extraction efficiency is also dependent on the plant material and the specific extraction method employed.
| Solvent System | Triterpenic Acid(s) | Plant Source | Extraction Method | Yield | Reference |
| Methanol | Madecassoside, Asiaticoside, Madecassic acid, Asiatic acid | Centella asiatica | Ultrasound-Assisted | Madecassoside: 8.21 mg/g, Asiaticoside: 7.82 mg/g, Madecassic acid: 4.44 mg/g, Asiatic acid: 3.38 mg/g | [1] |
| 90% Methanol | Total Triterpenes | Centella asiatica | Ultrasound-Assisted | 144.19 ± 0.04 mg/g DW | [1] |
| Ethanol | Ursolic acid, Oleanolic acid | Apple Peels | Maceration (12 days) | Ursolic Acid: 6.12 mg/g, Oleanolic Acid: 3.30 mg/g | [2] |
| Ethanol:Methanol (1:1, v/v) | Maslinic acid, Oleanolic acid | Olive Fruit | Ultrasound-Assisted | Significantly higher amounts than other methods | [3] |
| 95% Ethanol | Oleanolic acid, Ursolic acid | Apple Waste | Ultrasound-Assisted | Oleanolic Acid: 1.535 mg/g, Ursolic Acid: 4.585 mg/g | [4] |
| 80% Ethanol | Total Triterpenoids | Sanghuangporus sanghuang | Ultrasound-Assisted | 13.30 mg/g | [5] |
| Ethyl Acetate | Ursolic acid, Oleanolic acid | Apple Peels | Solid-Liquid Extraction | Yield: ~2.1 g/100g DW (Extract), Purity: >70% (56% UA, 10% OA) | [6] |
| Ethyl Acetate | Triterpenoid Acid | Dillenia ochreata leaves | Maceration | 11.32% (Crude Extract) | [7] |
| Acetone | Triterpenic Compounds | Apple Peels | Not specified | High content of Ursolic Acid | [8] |
| n-Hexane | Betulinic Acid | Simarouba glauca leaves | Not specified | 73.69% of extract is terpenoid | [9] |
| Chloroform:Methanol (60:40, v/v) | Oleanolic Acid | Lantana camara roots | Microwave-Assisted | 1.23% (DW roots) | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to specific laboratory contexts. Below are protocols for common triterpenic acid extraction techniques.
Ultrasound-Assisted Extraction (UAE) of Triterpenic Acids from Apple Peels
This protocol is adapted from a method for extracting ursolic and oleanolic acids.[4]
-
Sample Preparation: Dry the apple peels and grind them into a fine powder.
-
Solvent Addition: Mix 10 g of the powdered apple peel with 100 mL of 95% ethanol in an extraction vessel.
-
Ultrasonication: Place the vessel in an ultrasonic bath with a frequency of 25 kHz.
-
Extraction: Conduct the extraction for 20 minutes at a controlled temperature of 25±2°C.
-
Separation: After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude triterpenic acid mixture.
Microwave-Assisted Extraction (MAE) of Oleanolic Acid from Lantana camara Roots
This protocol describes a rapid extraction of oleanolic acid.[10]
-
Sample Preparation: Dry and powder the roots of Lantana camara.
-
Solvent Mixture: Prepare a solvent mixture of chloroform and methanol in a 60:40 (v/v) ratio.
-
Extraction: Place the powdered root material in the microwave extractor vessel and add the solvent mixture.
-
Microwave Irradiation: Apply microwave power of 600 W for 6 minutes at a temperature of 50°C.
-
Filtration: After extraction, filter the mixture to separate the extract from the plant residue.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Soxhlet Extraction of Triterpenoids
A classic and thorough extraction method.
-
Sample Preparation: Thoroughly dry and grind the plant material to a fine powder.
-
Thimble Loading: Place a known amount of the powdered material into a cellulose thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the chosen solvent (e.g., ethanol or ethyl acetate), the Soxhlet extractor with the thimble, and a condenser.
-
Extraction Process: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble. The solvent will fill the thimble and, once it reaches a certain level, will siphon back into the boiling flask, carrying the extracted compounds. This cycle is repeated for several hours (typically 6-24 hours).
-
Concentration: After the extraction is complete, cool the apparatus and collect the extract from the flask. Remove the solvent using a rotary evaporator to obtain the crude triterpenoid extract.
Visualizing the Process and Pathways
To further elucidate the extraction process and the biological relevance of triterpenic acids, the following diagrams are provided.
References
- 1. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency and selectivity of triterpene acid extraction from decoctions and tinctures prepared from apple peels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy and Toxicity of Triptotriterpenic Acid C: A Review of Available Scientific Evidence
Triptotriterpenic acid C is a ursolic-type triterpenoid.[2][3][4][5] While numerous terpenoids derived from Tripterygium wilfordii have been investigated for their potent biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects, the research focus has predominantly been on other constituents such as triptolide and celastrol.[6][7][8][9] These compounds have undergone more extensive in vitro and in vivo studies, and in some cases, clinical trials.[9]
The available information on this compound is largely limited to its isolation and chemical characterization.[1][10][11] One computational study identified this compound as a potential anti-obesity candidate through molecular docking simulations, suggesting its possible interaction with key targets in fat metabolism and inflammation.[12] However, these in silico findings have not yet been validated by in vivo experiments in animal models or humans.
The toxicity of Tripterygium wilfordii extracts is a well-documented concern, with potential side effects including gastrointestinal issues, liver and kidney damage, and reproductive toxicity.[9] These toxic effects are often attributed to compounds like triptolide. The specific toxicity profile of isolated this compound has not been established through in vivo studies.
Due to the lack of published in vivo efficacy and toxicity studies for this compound, it is not possible to provide a comparative guide with supporting experimental data, detailed methodologies, or visualizations of signaling pathways and experimental workflows as requested. The scientific community has yet to extensively investigate this specific compound in living organisms. Future research is required to elucidate the potential therapeutic benefits and risks associated with this compound.
Potential Future Research Directions
For researchers and drug development professionals interested in this compound, the following experimental workflow would be necessary to generate the data required for a comprehensive efficacy and toxicity profile.
Caption: A generalized workflow for future in vivo studies of this compound.
Further investigation into the signaling pathways potentially modulated by this compound would also be a critical area of research. Based on the known activities of other triterpenoids from Tripterygium wilfordii, pathways related to inflammation and cell proliferation would be logical starting points.
Caption: Hypothesized signaling pathways potentially affected by this compound.
References
- 1. This compound | 123914-32-9 | FT65649 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiangiogenic activity of Tripterygium wilfordii and its terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 10. Introduction [frontiersin.org]
- 11. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Natural Triptotriterpenic Acid C: Biological Activities and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of naturally sourced Triptotriterpenic acid C. Due to a lack of available data, a direct comparison with a synthetic counterpart is not possible at this time. This document summarizes the current understanding of the natural compound's bioactivity, supported by available, albeit limited, experimental evidence.
This compound is a naturally occurring ursolic-type triterpenoid isolated from the root of Tripterygium wilfordii Hook.f., a plant with a long history in traditional medicine.[1][2] As a member of the triterpenoid class of compounds, it is recognized for its potential bioactive properties, including the modulation of cellular signaling pathways that are critical in various disease processes, notably in cancer.[3]
Biological Activities of Natural this compound
Current research on this compound is limited, with most of the available information pointing towards its potential role in oncology. The primary mechanism of action appears to be the modulation of cellular signaling pathways that govern apoptosis (programmed cell death) and the cell cycle.[3]
Anticancer Activity
Table 1: Summary of Postulated Biological Activities of Natural this compound
| Biological Activity | Target Pathway/Mechanism | Supporting Evidence/Postulation |
| Anticancer | Modulation of apoptosis and cell cycle signaling pathways.[3] | Inferred from its classification as a bioactive triterpenoid and general knowledge of the therapeutic potential of compounds from Tripterygium wilfordii. Specific experimental data for this compound is currently lacking. |
Synthetic this compound: A Data Gap
A comprehensive search of scientific literature and chemical databases did not yield any information on the total synthesis or the biological evaluation of synthetic this compound. The synthesis of complex natural products like triterpenoids is a challenging endeavor, and it appears that, to date, a synthetic route to this specific compound has not been published or is not widely known. Consequently, a comparative analysis of the biological activity of synthetic versus natural this compound cannot be performed. The focus of this guide, therefore, remains on the properties of the natural compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not explicitly available. However, based on the standard methodologies used for assessing the anticancer and anti-inflammatory properties of triterpenoids, the following experimental workflows can be proposed.
Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is widely used to determine the cytotoxic potential of a compound against cancer cell lines.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the characteristics of cells as they pass through a laser beam. It can be employed to determine the percentage of cells undergoing apoptosis and to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways
Based on the general understanding of triterpenoid bioactivity, this compound may influence key signaling pathways involved in apoptosis and cell cycle regulation.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for programmed cell death. It is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.
Cell Cycle Regulation
Triterpenoids can induce cell cycle arrest at various checkpoints, preventing the proliferation of cancer cells. A common mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which halt the cell cycle, often at the G1/S or G2/M transition.
Conclusion
Natural this compound holds promise as a bioactive compound, particularly in the context of cancer research. However, the current body of scientific literature lacks specific quantitative data and detailed experimental protocols to fully elucidate its biological activities and therapeutic potential. Furthermore, the absence of information on a synthetic counterpart prevents a comparative analysis. Future research should focus on the total synthesis of this compound to enable a direct comparison with the natural compound and to conduct comprehensive in vitro and in vivo studies to establish its efficacy and mechanism of action. Such studies are crucial for advancing our understanding of this natural product and its potential applications in drug development.
References
Safety Operating Guide
Proper Disposal of Triptotriterpenic Acid C: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Triptotriterpenic acid C, catering to the needs of researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can ensure the safe handling of chemical waste, minimize environmental impact, and maintain regulatory compliance.
Hazard Assessment and Safety Information
According to the Safety Data Sheet (SDS) provided by GlpBio, this compound is classified as a non-hazardous substance or mixture [1]. Despite this classification, it is imperative to handle the compound with care, employing standard laboratory safety protocols.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in its solid form or in solution.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols[1]. For procedures that may generate significant aerosols, a fume hood is recommended.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water[1].
-
Environmental Precautions: Do not allow the product to enter drains or water courses[1].
Disposal Procedures for Solid this compound
For the disposal of pure, solid this compound, the following steps should be taken, always in accordance with institutional and local regulations.
Step-by-Step Protocol:
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority to confirm the proper disposal route for non-hazardous chemical waste[1][2].
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should identify the contents as "this compound (Non-hazardous)".
-
Waste Stream: Depending on your institution's guidelines for non-hazardous solid chemical waste, it may be permissible to dispose of the sealed container in the regular laboratory trash[3]. However, some institutions may require it to be collected as chemical waste to avoid any ambiguity for custodial staff[1].
-
Documentation: Record the disposal in your laboratory's chemical waste log.
Disposal of this compound in DMSO Solution
This compound is soluble in dimethyl sulfoxide (DMSO). The disposal of this solution requires consideration of both the solute and the solvent.
Step-by-Step Protocol:
-
Consult Local Regulations: Verify your institution's guidelines for the disposal of DMSO and other non-hazardous organic solvent waste[4][5].
-
Waste Collection: Collect the this compound in DMSO solution in a designated, properly labeled waste container for non-halogenated organic solvents.
-
Labeling: The waste container must be clearly labeled with its contents, including "this compound" and "Dimethyl Sulfoxide (DMSO)".
-
Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition, as DMSO is a combustible liquid[4].
-
Disposal Request: Arrange for the disposal of the solvent waste through your institution's hazardous waste management program.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 123914-32-9 | [1] |
| Molecular Formula | C30H48O4 | [1] |
| Molecular Weight | 472.7 g/mol | [1] |
| Hazard Classification | Non-hazardous | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Workflow and Decision Making
The following diagrams illustrate the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Triptotriterpenic acid C
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for Triptotriterpenic acid C, a ursolic-type acid isolated from the root of Tripterygium wilfordii Hook.f.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for the structurally similar compound, Ursolic acid, and general principles of laboratory safety. This compound is intended for research use only.
Physicochemical and Toxicological Data
Limited specific quantitative data is available for this compound. The following table summarizes available information and includes data for Ursolic acid as a relevant surrogate.
| Property | Value | Source (Compound) |
| Molecular Formula | C₃₀H₄₈O₄ | [2] (this compound) |
| Molecular Weight | 472.70 g/mol | [2] (this compound) |
| Appearance | White to off-white powder | (General for triterpenoids) |
| Melting Point | 116-118 °C | [3] (Tropic Acid - structural component) |
| Solubility | Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][4] (this compound) |
| LD50 (Oral, Rat) | No data available | |
| Toxicity | No specific data available. Compounds from Tripterygium wilfordii can be toxic. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when handling this compound. The following PPE is mandatory:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures will minimize risk during the handling and storage of this compound.
Handling
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Recommended storage for the powder is at -20°C for up to 3 years.
-
Solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated pipettes.
-
-
Procedure:
-
Perform all weighing and solvent addition steps within the chemical fume hood.
-
Carefully weigh the desired amount of this compound powder.
-
Add the calculated volume of solvent to the powder to achieve the desired concentration.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
-
Storage and Labeling:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
-
Potential Signaling Pathway and Experimental Workflow
Triterpenic acids have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. The following diagrams illustrate a potential mechanism of action for this compound and a general experimental workflow for its investigation.
Caption: Potential mechanism of this compound's anti-inflammatory effects.
Caption: General workflow for in vitro studies of this compound.
References
- 1. [The isolation and structure identification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. 529-64-6 CAS MSDS (Tropic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Triptotriterpenic acid A | CAS:84108-17-8 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
